Technical Documentation Center

3-Bromo-4-fluoro-5-(methylsulfonyl)aniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline
  • CAS: 1440535-19-2

Core Science & Biosynthesis

Foundational

3-Bromo-4-fluoro-5-(methylsulfonyl)aniline chemical properties and structure

The following technical guide details the chemical properties, synthesis, and applications of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline , a specialized intermediate in medicinal chemistry. Executive Summary 3-Bromo-4-fl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline , a specialized intermediate in medicinal chemistry.

Executive Summary

3-Bromo-4-fluoro-5-(methylsulfonyl)aniline (CAS 1440535-19-2 ) is a highly functionalized aromatic building block characterized by a unique 1,3,4,5-substitution pattern.[1] Its structure combines an electron-rich amino group with three electron-withdrawing substituents (bromo, fluoro, and methylsulfonyl), creating a "push-pull" electronic system. This scaffold is critical in the synthesis of next-generation small molecule inhibitors, particularly for targets like HIF-2α (e.g., Belzutifan analogs) and KRAS , where the dense functionalization allows for precise tuning of metabolic stability and protein-ligand interactions.

Chemical Identity & Properties

PropertyData
Chemical Name 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline
Synonyms 5-Amino-3-bromo-2-fluorophenyl methyl sulfone; 3-Bromo-4-fluoro-5-methanesulfonylaniline
CAS Number 1440535-19-2
Molecular Formula C₇H₇BrFNO₂S
Molecular Weight 268.11 g/mol
Predicted LogP ~1.32 (Moderate Lipophilicity)
pKa (Conjugate Acid) ~1.5–2.0 (The amine is weakly basic due to strong EWGs)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Electronic Structure Analysis
  • Aniline (NH₂): Acts as the primary handle for coupling (e.g., amide formation, Buchwald-Hartwig amination). The lone pair is partially delocalized, but the ortho/para electron-withdrawing groups significantly reduce its nucleophilicity compared to unsubstituted aniline.

  • Methylsulfonyl (SO₂Me): A strong electron-withdrawing group (Hammett σ_p ≈ 0.72) and hydrogen bond acceptor. It enhances metabolic stability by blocking oxidative metabolism at the ring.

  • Fluorine (F): positioned between the Bromo and Sulfonyl groups, it modulates the pKa of the aniline and influences the conformation of the final drug molecule via dipole interactions.

  • Bromine (Br): A versatile handle for cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing the attachment of complex heterocycles.

Synthesis Pathway

The synthesis of this polysubstituted aniline requires a strategic sequence of electrophilic aromatic substitutions (EAS) to exploit the directing effects of the substituents. The most robust route utilizes the "cooperative directing effect" to install the bromine atom regioselectively.

Retrosynthetic Logic

The target molecule has substituents at positions 3, 4, and 5 relative to the amine (1).

  • Key Insight: In the precursor 4-fluoro-3-(methylsulfonyl)nitrobenzene , the Nitro (meta-director), Methylsulfonyl (meta-director), and Fluoro (ortho/para-director) groups all direct electrophiles to the same position: C-5 . This allows for highly selective bromination.

Step-by-Step Protocol
Step 1: Sulfonylation (Formation of the Sulfone)
  • Reactants: 1,2-Difluorobenzene (or 2-Fluorothioanisole) + NaSMe.

  • Transformation: Nucleophilic aromatic substitution (SnAr) followed by oxidation.

  • Procedure:

    • React 1,2-difluorobenzene with sodium thiomethoxide (NaSMe) in DMF at 80°C. The nucleophile attacks the fluoro group.

    • Isolate 2-fluorothioanisole .

    • Oxidize with mCPBA (2.2 eq) in DCM or H₂O₂/Na₂WO₄ in acetic acid to yield 1-fluoro-2-(methylsulfonyl)benzene .

Step 2: Nitration [2][3]
  • Reactants: 1-Fluoro-2-(methylsulfonyl)benzene + HNO₃/H₂SO₄.

  • Mechanism: Electrophilic Aromatic Substitution. The F (ortho/para) and SO₂Me (meta) groups cooperatively direct the nitro group to the para-position relative to Fluorine (Position 4).

  • Product: 4-Fluoro-3-(methylsulfonyl)nitrobenzene .

Step 3: Regioselective Bromination
  • Reactants: 4-Fluoro-3-(methylsulfonyl)nitrobenzene + NBS (N-Bromosuccinimide) or Br₂/Fe.

  • Conditions: H₂SO₄/TFA solvent system, 60°C.

  • Mechanism: As analyzed, all directing groups activate Position 5.

  • Product: 5-Bromo-4-fluoro-3-(methylsulfonyl)nitrobenzene .

Step 4: Reduction
  • Reactants: 5-Bromo-4-fluoro-3-(methylsulfonyl)nitrobenzene + Fe/NH₄Cl or SnCl₂.

  • Conditions: Ethanol/Water reflux.

  • Product: 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline (Target).

Visual Synthesis Workflow

Synthesis SM 1,2-Difluorobenzene Int1 1-Fluoro-2-(methylthio)benzene SM->Int1 NaSMe, DMF, 80°C (SnAr) Int2 1-Fluoro-2-(methylsulfonyl)benzene Int1->Int2 mCPBA or H2O2 (Oxidation) Int3 4-Fluoro-3-(methylsulfonyl)nitrobenzene Int2->Int3 HNO3, H2SO4 (Nitration) Int4 5-Bromo-4-fluoro-3-(methylsulfonyl)nitrobenzene (Cooperative Directing Effect) Int3->Int4 NBS, H2SO4 (Bromination at C-5) Product 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline (Target) Int4->Product Fe, NH4Cl, EtOH (Nitro Reduction)

Caption: Synthesis pathway leveraging cooperative directing effects to install substituents regioselectively.

Reactivity & Applications in Drug Discovery

Chemo-Selectivity Profile

The molecule possesses three distinct reaction centers, allowing for sequential functionalization:

  • Aniline Nitrogen (Nucleophile): The most reactive site for acylation or reductive amination. However, its nucleophilicity is attenuated.

  • Aryl Bromide (Electrophile): The primary site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald).

  • Aryl Fluoride (Electrophile): Activated by the ortho-sulfone and para-amine (if oxidized/protected). Can undergo SnAr with strong nucleophiles under forcing conditions, but is generally stable during standard coupling.

Strategic Utility

This scaffold is a bioisostere for other electron-deficient anilines found in:

  • HIF-2α Inhibitors: Similar to the scaffold in Belzutifan , where the sulfone acts as a key hydrogen bond acceptor in the binding pocket.

  • Kinase Inhibitors: The dense substitution pattern forces the phenyl ring into specific twisted conformations (atropisomerism potential) when coupled to bulky heterocycles, improving selectivity.

Reactivity Logic Map

Reactivity Center 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline Rxn1 Suzuki Coupling (Ar-Br -> Ar-R) Center->Rxn1 Pd(dppf)Cl2, Boronic Acid Rxn2 Amide Coupling (Ar-NH2 -> Ar-NH-CO-R) Center->Rxn2 HATU, Carboxylic Acid Rxn3 SnAr Displacement (Ar-F -> Ar-Nu) Center->Rxn3 Strong Nucleophile (High Temp) (Less Favorable)

Caption: Functionalization map showing the hierarchy of reactivity for the three functional handles.

Handling & Safety (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Handle in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Store under inert gas (Nitrogen/Argon) if possible to prevent oxidation of the amine over long periods.

References

  • Chemical Identity & CAS Verification : 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline. CAS No. 1440535-19-2.[1][4][5][6] Available at:

  • Synthetic Methodology (General): Regioselective bromination of deactivated anilines. Organic Syntheses, Coll. Vol. 3, p. 185.
  • Structural Analogs in Drug Design: Discovery of Belzutifan (PT2977). Journal of Medicinal Chemistry. (Contextual reference for sulfone-aniline scaffolds).
  • Reaction Safety : Material Safety Data Sheet (MSDS) for Halogenated Anilines. Fisher Scientific. Link

Sources

Exploratory

The Methylsulfonyl Group: A Key Player in Modulating the Solubility of Aniline Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of pharmaceutical sciences and synthetic chemistry, the aniline scaffold remains a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical sciences and synthetic chemistry, the aniline scaffold remains a cornerstone for the development of a myriad of bioactive compounds. However, the inherent low aqueous solubility of many aniline derivatives presents a significant hurdle in drug development, impacting bioavailability and formulation strategies. This technical guide delves into the pivotal role of the methylsulfonyl group (-SO₂CH₃) in enhancing the solubility of aniline derivatives. As Senior Application Scientists, we will explore the physicochemical underpinnings of this phenomenon, from the fundamental intermolecular forces to the practical outworking in a laboratory setting. This document provides a comprehensive analysis of the mechanisms of solubility enhancement, the influence of isomeric positioning, and detailed, field-proven experimental protocols for the accurate assessment of solubility.

Introduction: The Solubility Challenge in Aniline-Based Drug Discovery

Aniline and its derivatives are privileged structures in medicinal chemistry, forming the backbone of numerous drugs across various therapeutic areas. The aromatic nature of the aniline ring, however, often imparts a hydrophobic character, leading to poor solubility in aqueous media.[1] This can severely limit a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately hindering its clinical potential.[2] Consequently, medicinal chemists employ various strategies to modify the physicochemical properties of aniline-based molecules, with the introduction of polar functional groups being a primary approach. Among these, the methylsulfonyl group has emerged as a particularly effective moiety for improving aqueous solubility.[3] This guide will provide a deep dive into the science behind this crucial chemical modification.

Physicochemical Properties of the Key Players

To comprehend the synergistic effect of combining an aniline core with a methylsulfonyl group, it is essential to first understand their individual physicochemical characteristics.

Aniline: The Aromatic Amine Core

Aniline (C₆H₅NH₂) is a colorless to brownish, oily liquid with a characteristic odor.[4] It is a weak base due to the delocalization of the nitrogen's lone pair of electrons into the aromatic pi-system.[5] Its solubility in water is limited, approximately 3.6 g/100 mL at 20°C, a consequence of the dominant hydrophobic nature of the benzene ring.[5][6] Aniline is, however, readily soluble in most organic solvents.[7]

The Methylsulfonyl Group: A Polar Powerhouse

The methylsulfonyl group is a highly polar and chemically stable functional group.[8] Its key attributes include:

  • High Polarity: The sulfur-oxygen double bonds are highly polarized, creating a significant dipole moment. This polarity is a key contributor to its ability to interact favorably with polar solvents like water.

  • Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, readily interacting with hydrogen bond donors such as the hydrogen atoms of water molecules.[9]

  • Electron-Withdrawing Nature: The sulfonyl group is a strong electron-withdrawing group, which can influence the electronic properties of the aniline ring and the basicity of the amino group.[3]

Mechanism of Solubility Enhancement: A Tale of Intermolecular Forces

The introduction of a methylsulfonyl group onto an aniline ring dramatically alters the molecule's interaction with its environment, particularly with water. This enhancement in solubility is a direct result of a shift in the balance of intermolecular forces.

The solubility of a compound is governed by the interplay of forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a substance to dissolve, the energy released from solute-solvent interactions must overcome the energy required to break apart the solute-solute and solvent-solvent interactions.

In the case of a methylsulfonyl aniline derivative in water, the following interactions are at play:

  • Hydrogen Bonding: The primary driver of increased aqueous solubility is the formation of strong hydrogen bonds between the oxygen atoms of the methylsulfonyl group and the hydrogen atoms of water molecules. The amino group of the aniline moiety can also participate in hydrogen bonding, acting as both a donor and an acceptor.[10]

  • Dipole-Dipole Interactions: The highly polar nature of the methylsulfonyl group allows for strong dipole-dipole interactions with polar water molecules.

  • Van der Waals Forces: These weaker forces, including London dispersion forces, are also present but are less significant in the context of aqueous solubility enhancement compared to the stronger electrostatic interactions.

The methylsulfonyl group, by introducing strong hydrogen bonding and dipole-dipole interaction sites, effectively disrupts the hydrophobic character of the aniline ring, allowing the molecule to be more readily solvated by water.

Caption: Intermolecular forces between a methylsulfonyl aniline derivative and water molecules.

The Impact of Isomeric Position on Solubility

CompoundPositionReported Aqueous SolubilityReference(s)
4-(Methylsulfonyl)anilinepara-Soluble[7][9][11]
2-Methyl-5-(methylsulfonyl)anilinemeta-Moderate solubility[12]
2-(Methylsulfonyl)anilineortho-Data not readily available
3-(Methylsulfonyl)anilinemeta-Data not readily available

Key Considerations:

  • Para-Isomer: The para-position (4-position) often leads to the most significant increase in aqueous solubility. In this configuration, the polar methylsulfonyl group is positioned opposite the amino group, maximizing its exposure to the solvent and minimizing steric hindrance. This allows for efficient hydration and disruption of the crystal lattice. The reported solubility of 4-(methylsulfonyl)aniline supports this.[7][9][11]

  • Meta-Isomer: The meta-position (3- or 5-position) is also expected to enhance solubility, as seen with 2-methyl-5-(methylsulfonyl)aniline having moderate solubility.[12] The effect might be slightly less pronounced than the para-isomer due to potential differences in crystal packing and the overall molecular dipole moment.

  • Ortho-Isomer: The ortho-position (2-position) presents a more complex scenario. While the methylsulfonyl group is still capable of forming hydrogen bonds with water, its close proximity to the amino group can lead to intramolecular hydrogen bonding. This intramolecular interaction can reduce the availability of both the amino and sulfonyl groups for intermolecular hydrogen bonding with water, potentially leading to lower aqueous solubility compared to the meta and para isomers.

Isomeric_Positions cluster_ortho ortho-Methylsulfonylaniline cluster_meta meta-Methylsulfonylaniline cluster_para para-Methylsulfonylaniline ortho ortho meta meta para para

Caption: Isomeric positions of the methylsulfonyl group on the aniline ring.

Experimental Protocols for Solubility Assessment

Accurate determination of solubility is critical in drug discovery and development. Two primary types of solubility are typically measured: thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium or thermodynamic solubility of a compound.[8] It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Step-by-Step Protocol:

  • Preparation:

    • Accurately weigh an excess amount of the methylsulfonyl aniline derivative.

    • Add the solid to a known volume of the desired solvent (e.g., purified water, buffer of a specific pH) in a sealed, inert container (e.g., glass vial with a PTFE-lined cap).

  • Equilibration:

    • Place the container in a constant temperature shaker or incubator (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours). Ensure that excess solid remains at the end of the equilibration period.

  • Phase Separation:

    • After equilibration, allow the undissolved solid to settle by letting the container stand undisturbed.

    • For complete separation, centrifuge the sample at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Filter the collected supernatant through a 0.22 µm or 0.45 µm filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

  • Calculation:

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.

Shake_Flask_Method start Start excess_solid Add Excess Solid to Solvent start->excess_solid equilibrate Equilibrate (24-72h at constant T) excess_solid->equilibrate centrifuge Centrifuge equilibrate->centrifuge filter Filter Supernatant centrifuge->filter analyze Analyze by HPLC/UV-Vis filter->analyze end End analyze->end

Caption: Workflow for the Shake-Flask Method for Thermodynamic Solubility Determination.

Kinetic Solubility for High-Throughput Screening

In early-stage drug discovery, kinetic solubility assays are often employed due to their higher throughput.[2][13] These methods measure the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.

Step-by-Step Protocol (Turbidimetric Method):

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in DMSO in a 96-well plate.

  • Addition to Aqueous Buffer:

    • Transfer a small, fixed volume of each DMSO solution to a corresponding well of a 96-well plate containing the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation and Measurement:

    • Incubate the plate for a defined period (e.g., 1-2 hours) at room temperature.

    • Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis:

    • The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Conclusion and Future Perspectives

The methylsulfonyl group is a powerful and versatile tool in the medicinal chemist's arsenal for overcoming the solubility challenges associated with aniline derivatives. Its ability to introduce polarity and engage in strong hydrogen bonding with water can dramatically improve the aqueous solubility of otherwise hydrophobic molecules. The position of the methylsulfonyl group on the aniline ring plays a crucial role in the extent of this solubility enhancement, with the para-position generally being the most favorable.

The experimental protocols outlined in this guide provide a robust framework for the accurate and reliable determination of both thermodynamic and kinetic solubility, essential for the successful progression of drug discovery and development programs. As our understanding of the complex interplay of physicochemical properties and biological activity continues to grow, the strategic incorporation of functional groups like the methylsulfonyl moiety will remain a key strategy in the design of the next generation of aniline-based therapeutics.

References

  • Aniline - Wikipedia. [Link]

  • Aniline (benzenamine) - DCCEEW. [Link]

  • Aniline (C6H7N): Properties, Uses, and Safety Insights - China Amines. [Link]

  • In vitro solubility assays in drug discovery - PubMed. [Link]

  • Aqueous Solubility Assay | Bienta. [Link]

  • Aniline - Solubility of Things. [Link]

  • ANILINE |. [Link]

  • Cas 1671-48-3,2-METHYL-5-(METHYLSULFONYL)ANILINE | lookchem. [Link]

  • 4-(Methylsulfonyl)aniline, 97%, Thermo Scientific 25 g | Buy Online. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. [Link]

  • Application of Sulfonyl in Drug Design | Request PDF - ResearchGate. [Link]

  • A brief review on aniline and its derivatives - ResearchGate. [Link]

  • 4-(Methylsulfonyl)aniline | C7H9NO2S | CID 79617 - PubChem. [Link]

  • 2-Methoxy-6-(methylsulfonyl)aniline Properties. [Link]

  • 3-Methoxy-4-(4-methylpiperidine-1-sulfonyl)aniline Properties - EPA. [Link]

  • Synthesis of 4-(methylsulfonyl)aniline (6). - ResearchGate. [Link]

  • Intermolecular Forces and Their Impact on Liquid-Liquid Interactions - Walsh Medical Media. [Link]

  • Product manipulations and comparison of isomer outcomes with aniline sulfonation. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic - Sygnature Discovery. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. [Link]

  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD - Sciforum. [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. [Link]

  • (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. [Link]

  • how can i test the solubility in hplc please ? - Chromatography Forum. [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. [Link]

  • UV/Vis Spectroscopy Guide | Principles, Equipment & More - Mettler Toledo. [Link]

  • UV-Vis Spectroscopy to Enable Determination of the Dissolution Behavior of Solid Dispersions Containing Curcumin and Piperine - the University of Groningen research portal. [Link]

  • UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions - Pion Inc. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • Perspectives in solubility measurement and interpretation - PMC. [Link]

  • Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents - ResearchGate. [Link]

  • (PDF) Solubility Measurement and Thermodynamic Model - Amanote Research. [Link]

Sources

Foundational

Metabolic stability of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline in drug design

Executive Summary In modern drug design, the 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline (BFMA) scaffold represents a highly specialized "metabolic fortress." This moiety is increasingly utilized in oncology (e.g., KRAS i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug design, the 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline (BFMA) scaffold represents a highly specialized "metabolic fortress." This moiety is increasingly utilized in oncology (e.g., KRAS inhibitors) and immunology not merely as a structural spacer, but as a deliberate strategy to modulate lipophilicity (


) and block oxidative clearance.

This guide analyzes the metabolic stability of BFMA, focusing on the electronic deactivation provided by the tris-substitution pattern. We examine why this scaffold resists cytochrome P450 (CYP) ring oxidation while remaining susceptible to specific Phase II conjugations. Detailed protocols for assessing its intrinsic clearance (


) and identifying reactive metabolite risks are provided.

Structural Analysis & Physicochemical Rationale

The metabolic fate of BFMA is dictated by the electronic interplay of its substituents. Unlike electron-rich anilines (which are prone to rapid oxidation), BFMA is an electron-deficient system.

Electronic Deactivation (The Hammett Effect)

The aniline nitrogen is the primary metabolic handle. However, its nucleophilicity and


 are drastically reduced by the substituents:
  • Methylsulfonyl (-SO

    
    Me) at C5:  A strong electron-withdrawing group (EWG) (
    
    
    
    ) that pulls electron density from the ring and the amine lone pair.
  • Bromine (-Br) at C3: Provides inductive withdrawal (

    
    ) and steric bulk, shielding the ortho positions.
    
  • Fluorine (-F) at C4: Blocks the primary site of CYP-mediated para-hydroxylation.

Impact on Drug Design: The estimated


 of the anilinic amine drops from ~4.6 (unsubstituted aniline) to < 2.0 . At physiological pH (7.4), this molecule is almost exclusively neutral (unprotonated). This facilitates membrane permeability but reduces the affinity for enzymes that require a cationic substrate.
Metabolic Soft Spots
PositionSubstituentMetabolic RiskMechanism
N-1 (Amine) -NH

High N-Acetylation (NAT1/2), N-Glucuronidation (UGT), N-Hydroxylation (CYP).
C-3 -BrLowGenerally stable; blocks meta oxidation.
C-4 -FNegligibleBlocks para oxidation; C-F bond is metabolically inert here.
C-5 -SO

Me
LowSulfone is already highly oxidized. Rare

-hydroxylation of methyl group.
C-2/C-6 -HModerateOrtho-hydroxylation is possible but electronically disfavored due to the EWGs.

Metabolic Pathways: Phase I & Phase II

The metabolic stability of BFMA is characterized by resistance to Phase I C-oxidation and susceptibility to Phase II N-conjugation .

Phase I: Oxidative Resistance

Standard anilines undergo rapid ring hydroxylation. BFMA resists this due to the electron-deficient ring, which repels the electrophilic Iron(IV)-oxo species of CYP450 enzymes.

  • Primary Phase I Pathway: N-Hydroxylation (forming the hydroxylamine). This is a "tox alert" pathway as it can lead to nitroso intermediates and reactive nitrenium ions. However, the strong EWGs destabilize the nitrenium ion, potentially lowering genotoxicity compared to electron-rich anilines.

Phase II: The Dominant Clearance Route

Because the ring is deactivated, Phase II conjugation often becomes the rate-limiting step for clearance.

  • N-Acetylation (NAT1/NAT2): The primary route. However, the low nucleophilicity of the amine (due to the sulfone/halogens) can significantly slow down this reaction compared to standard anilines.

  • N-Glucuronidation (UGT): Often competes with acetylation. Direct N-glucuronidation is common for electron-deficient anilines where the lone pair is less available for acetylation but still accessible to UGTs.

Pathway Visualization

The following diagram illustrates the metabolic divergence of the BFMA scaffold.

MetabolicPathways cluster_legend Pathway Legend Parent BFMA (Parent) (Lipophilic, Neutral) N_OH N-Hydroxylamine (Reactive Intermediate) Parent->N_OH CYP2C9 / CYP2E1 (Oxidation) Ring_OH Ring Hydroxylation (Minor/Blocked) Parent->Ring_OH CYP450 (Blocked by F/Br/SO2) N_Acetyl N-Acetyl-BFMA (Stable Conjugate) Parent->N_Acetyl NAT1 / NAT2 (Acetylation) N_Gluc N-Glucuronide (Renal Excretion) Parent->N_Gluc UGT1A4 / UGT1A9 (Glucuronidation) Nitroso Nitroso N_OH->Nitroso Auto-oxidation key1 Blue: Parent Drug key2 Green: Detoxification key3 Red: Bioactivation (Tox)

Figure 1: Metabolic fate of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline.[1][2][3][4] Note the blockade of ring oxidation and the dominance of N-conjugation.

Experimental Assessment Protocols

To validate the stability of BFMA in a drug discovery cascade, specific assays must be deployed. Standard "generic" protocols often fail to capture the nuances of Phase II-dominant compounds.

Protocol: Microsomal Stability (Phase I Focus)

This assay determines the intrinsic clearance (


) mediated by CYPs.
  • Reagents: Human Liver Microsomes (HLM) (20 mg/mL), NADPH regenerating system, Potassium Phosphate Buffer (100 mM, pH 7.4).

  • Substrate Concentration: 1 µM (Low concentration to ensure first-order kinetics).

  • Workflow:

    • Pre-incubation: Mix 30 µL HLM (final 0.5 mg/mL) + 365 µL Buffer + 5 µL Test Compound (BFMA). Incubate at 37°C for 5 min.

    • Initiation: Add 100 µL NADPH (pre-warmed).

    • Sampling: At

      
       min, remove 50 µL aliquots.
      
    • Quenching: Dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

    • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Critical Modification for BFMA: Since BFMA is resistant to CYP oxidation, standard 60-minute assays may show <10% turnover.

  • Recommendation: Extend incubation to 120 minutes or use Cryopreserved Hepatocytes to capture Phase II clearance (see below).

Protocol: Hepatocyte Stability (Phase I & II)

Microsomes lack the cytosolic cofactors (Acetyl-CoA) required for NAT enzymes. Hepatocytes are essential for BFMA assessment.

AssayWorkflow cluster_sampling Time Course Sampling Step1 Thaw Cryopreserved Hepatocytes (Human/Rat/Mouse) Step2 Viability Check (Trypan Blue > 75%) Step1->Step2 Step3 Incubation (Krebs-Henseleit Buffer + BFMA 1µM) Step2->Step3 T0 T=0 min Step3->T0 T120 T=120 min Step3->T120 T240 T=240 min Step3->T240 Step4 Quench (ACN:MeOH) T0->Step4 T120->Step4 T240->Step4 Step5 LC-MS/MS Analysis Monitor: Parent, N-Acetyl (+42 Da), N-Gluc (+176 Da) Step4->Step5

Figure 2: Hepatocyte stability workflow designed to capture slow-turnover Phase II metabolites.

Data Interpretation & Design Optimization

When analyzing LC-MS data for BFMA derivatives, use the following reference values to categorize stability.

Quantitative Benchmarks (Human Hepatocytes)
ParameterHigh Stability (Ideal)Moderate StabilityLow Stability (Problematic)

(Half-life)
> 240 min60 – 240 min< 60 min

(mL/min/kg)
< 1010 – 30> 30
Major Metabolite Unchanged ParentN-GlucuronideN-Hydroxylamine (Tox Risk)
Structural Optimization Strategies

If BFMA turnover is too high (likely due to N-acetylation), consider these modifications:

  • Amide Capping: If the aniline is an intermediate, converting it to an amide (e.g., acrylamide for covalent inhibitors) eliminates the N-acetylation/N-oxidation liability entirely.

  • Ortho-Blockade: If the free amine is required for binding, introducing a substituent at C-2 or C-6 (the remaining open ortho positions) creates a "molecular twist." This steric clash prevents the planar transition state required for NAT-mediated acetylation.

    • Trade-off: This may reduce potency against the biological target.

References

  • Mechanism of CYP450 Oxidation: Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Aniline Metabolism & Toxicity: Kalgutkar, A. S., et al. (2005). Structural Alerts for Toxicity: Visualizing the Metabolic Activation of Anilines. Current Drug Metabolism. Link

  • NAT2 Polymorphisms: Hein, D. W. (2002). Molecular Genetics and Function of NAT1 and NAT2: Role in Aromatic Amine Metabolism and Carcinogenesis.[5] Mutation Research. Link

  • Fluorine in Drug Design: Purser, S., et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews. Link

  • Hepatocyte Assay Protocols: Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

Sources

Exploratory

Patent landscape for 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline derivatives

An In-Depth Technical Guide to the Patent Landscape of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline Derivatives Introduction: Unpacking a Privileged Scaffold In the landscape of modern medicinal chemistry, the strategic se...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Patent Landscape of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline Derivatives

Introduction: Unpacking a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of core scaffolds is paramount to the successful development of novel therapeutics. The 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline core represents a quintessential example of a "privileged scaffold"—a molecular framework that is not only synthetically tractable but also ideally poised for generating diverse libraries of compounds with significant biological activity. This guide offers a deep dive into the patent landscape, synthetic methodologies, and therapeutic applications of its derivatives, tailored for researchers, chemists, and professionals in drug development.

The value of this particular aniline derivative lies in the specific arrangement and interplay of its substituents:

  • Aniline Core: A foundational building block in countless pharmaceuticals, providing a key vector for interaction with biological targets and a reliable anchor for synthetic elaboration.

  • Bromine Atom: A versatile synthetic handle, perfectly positioned for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the systematic exploration of chemical space.[1]

  • Fluorine Atom: The strategic incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pKa and lipophilicity, often leading to superior pharmacokinetic profiles.[2][3]

  • Methylsulfonyl Group: A potent electron-withdrawing group and hydrogen bond acceptor, the methylsulfonyl moiety significantly influences the electronic properties of the aromatic ring and provides a crucial interaction point with protein targets.

This guide will navigate the intellectual property surrounding this scaffold, dissect the synthetic rationale behind its derivatization, and highlight its emerging role in targeting critical disease pathways.

Patent Landscape Analysis: Mapping the Intellectual Property

The 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline scaffold and its close analogues are predominantly featured in the patent literature as key intermediates for creating complex, biologically active molecules, particularly in the realm of kinase inhibitors for oncology. While patents may not always claim the intermediate itself, its required synthesis and central role in building the final products underscore its commercial and scientific importance.

A review of the patent landscape reveals several key players and therapeutic trends:

Patent / Application NumberAssignee/ApplicantTherapeutic AreaGeneral Derivative Class & Key Insight
US 8,829,195 B2Novartis AGOncology (Chronic Myeloid Leukemia)The patent for Asciminib (Scemblix®) utilizes a related bromo-aniline intermediate for the synthesis of a novel allosteric BCR-ABL inhibitor. This highlights the utility of such scaffolds in creating highly specific kinase inhibitors that overcome resistance.[4]
EP 3904342 A1Grindeks JSCOncology (Kinase Inhibitors)This patent describes the synthesis of intermediates for kinase inhibitors like Nilotinib. It details Buchwald-Hartwig amination using a 3-bromo-5-(trifluoromethyl)aniline, a close electronic and structural analogue, demonstrating the industrial application of coupling reactions on this type of scaffold.[5]
WO 2019/196619(Various)General Organic SynthesisApplications like this often disclose the synthesis of halogenated fluorophenols and anilines as versatile building blocks for agrochemicals and pharmaceuticals, indicating a broad utility beyond a single therapeutic target.[6]
CN 101168510 AGaoyou Guangming ChemicalAnticancer Drug IntermediatesThis patent explicitly focuses on the preparation of a bromo-trifluoromethylaniline intermediate for new anticancer medicines, reinforcing the perceived value of these halogenated anilines in oncology drug discovery programs.[7]

The overarching theme is the scaffold's role as a linchpin in constructing inhibitors for various protein kinases. The bromine atom serves as the primary point of diversification, allowing for the introduction of complex heterocyclic systems, which are often crucial for achieving high potency and selectivity.

Synthetic Strategies and Methodologies

The true utility of a scaffold is defined by its synthetic accessibility and the robustness of the chemical transformations it can undergo. The 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline core is amenable to logical and scalable synthetic routes.

Diagram: General Synthetic & Derivatization Workflow

The following diagram illustrates the central role of the core scaffold and the primary pathways for its derivatization based on common methodologies found in the patent literature.

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling cluster_acylation N-Acylation / Sulfonylation core 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline (Core Scaffold) suzuki_reagent Ar-B(OH)₂ Pd Catalyst, Base core->suzuki_reagent buchwald_reagent R₂-NH Pd Catalyst, Base core->buchwald_reagent sono_reagent Alkyne Pd/Cu Catalysts, Base core->sono_reagent acyl_reagent R-COCl or R-SO₂Cl Base core->acyl_reagent suzuki_product Aryl Derivatives suzuki_reagent->suzuki_product C-C Bond Formation buchwald_product Amine Derivatives buchwald_reagent->buchwald_product C-N Bond Formation sono_product Alkynyl Derivatives sono_reagent->sono_product C-C Bond Formation acyl_product Amide / Sulfonamide Derivatives acyl_reagent->acyl_product N-Functionalization

Caption: Derivatization pathways from the core scaffold.

Expert Insight: Causality in Synthetic Choices

The choice of a palladium-catalyzed cross-coupling reaction is not arbitrary; it is dictated by the need for high functional group tolerance. Early-stage drug candidates are often complex molecules. Harsh reaction conditions could destroy sensitive functional groups elsewhere in the molecule. The mild conditions and exceptional reliability of reactions like the Suzuki and Buchwald-Hartwig couplings make them the industry standard for late-stage diversification, minimizing risk and maximizing yield.[5] Similarly, the choice of base and ligand for these reactions is critical and often requires screening to optimize, as the electronic nature of the aniline scaffold (influenced by the fluoro and methylsulfonyl groups) directly impacts the efficiency of the catalytic cycle.

Protocol: Representative Buchwald-Hartwig Amination

This protocol is a representative example based on methodologies described for similar bromo-aniline substrates in the patent literature.[5] It is designed to be a self-validating system, with clear steps for execution, monitoring, and purification.

Objective: To synthesize an N-aryl derivative from 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline via a palladium-catalyzed C-N cross-coupling reaction.

Materials:

  • 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline (1.0 eq)

  • Desired amine (e.g., 4-methylimidazole) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 eq)

  • Caesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

Procedure:

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline (1.0 eq), 4-methylimidazole (1.2 eq), and caesium carbonate (1.5 eq).

  • Solvent Addition: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere. Add anhydrous toluene via syringe.

  • Catalyst Preparation: In a separate vial, quickly weigh and add the Pd₂(dba)₃ (0.02 eq) and BINAP (0.04 eq). Purge the vial with argon.

  • Reaction Initiation: Add the catalyst and ligand mixture to the main reaction flask under a positive flow of argon.

  • Heating and Monitoring: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired N-coupled product.

Therapeutic Applications and Future Outlook

The derivatives of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline are primarily being investigated as:

  • Kinase Inhibitors: As seen with Asciminib, the scaffold is ideal for creating compounds that fit into the ATP-binding site or allosteric sites of various kinases implicated in cancer and inflammatory diseases.[4] The ability to systematically vary the substituent at the bromine position allows for fine-tuning of selectivity and potency against specific kinase targets.

  • Sirtuin Activators: Halogenated anilines are key components in the synthesis of sirtuin 6 (SIRT6) activators.[8] SIRT6 is a lysine deacetylase that acts as a tumor suppressor, making its activation a promising therapeutic strategy in oncology.[8]

Diagram: Scaffold-Application-Industry Relationship

G 2 Kinase Inhibitors 4 Oncology 2->4 5 Inflammation 2->5 3 SIRT6 Activators 3->4 8 Academic & Preclinical Research 3->8 6 Novartis 6->4 7 Grindeks 7->2 1 1 1->3 Enables Synthesis Of

Caption: Key relationships in the scaffold's ecosystem.

The future of the 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline scaffold appears bright. Its robust synthetic utility and the proven success of its derivatives in high-value therapeutic areas ensure its continued relevance. We can anticipate the emergence of new patents leveraging this core for next-generation inhibitors targeting novel kinases, epigenetic modulators, and other challenging protein classes. The continued exploration of this privileged scaffold will undoubtedly contribute to the development of innovative medicines for years to come.

References

  • CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
  • PrepChem.com - Synthesis of 3-bromo-5-fluoroaniline. [Link]

  • EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
  • RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC (PubMed Central). [Link]

  • CN103601613A - Preparation method of 3, 4, 5-trifluoro bromobenzene.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. [Link]

  • Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. LinkedIn. [Link]

  • 3-Fluoro-4-(methylsulfonyl)aniline. PubChem. [Link]

  • WO 2019/196619 A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.
  • US Patent No. 8,829,195. Regulations.gov. [Link]

  • Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Journal of Ultra Chemistry. [Link]

  • 3-Bromo-4-fluoroaniline. CP Lab Safety. [Link]

  • Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences. [Link]

  • Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. ResearchGate. [Link]

  • Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media. [Link]

Sources

Foundational

Electronic Modulation of Aniline: A Guide to Fluorine and Sulfone Substituents

Topic: Electronic Effects of Fluorine and Sulfone Groups on Aniline Reactivity Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Abstract In medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Effects of Fluorine and Sulfone Groups on Aniline Reactivity Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

In medicinal chemistry, the fine-tuning of aniline reactivity is a critical parameter for optimizing both pharmacokinetic properties (metabolic stability, solubility) and synthetic feasibility (nucleophilicity in cross-coupling or amide formation). This guide provides an in-depth analysis of the divergent electronic effects of fluorine (


) and sulfone (

) groups. We synthesize Hammett substituent constants, pKa data, and mechanistic insights to predict reactivity patterns, supported by a validated competitive acetylation protocol for empirical verification.

Electronic Profiling: The Push-Pull Mechanisms

The reactivity of aniline is governed by the electron density on the nitrogen lone pair. Substituents modulate this density through two primary vectors: Inductive effects (


) transmitted through the sigma bond framework, and Resonance effects (

) transmitted through the pi system.
The Fluorine Enigma: Inductive Withdrawal vs. Resonance Donation

Fluorine is unique among halogens due to the extreme disparity between its electronegativity and its orbital overlap capability.

  • Inductive Effect (

    
    ):  Fluorine is the most electronegative element (Pauling scale 3.98), exerting a powerful electron-withdrawing effect through the 
    
    
    
    -bond. This deactivates the ring and reduces the basicity of the aniline nitrogen.
  • Resonance Effect (

    
    ):  Conversely, the lone pairs on fluorine can donate electron density into the 
    
    
    
    -system.
  • Net Result: The position is determinative.

    • Meta (

      
      -F):  Resonance is not possible directly to the reaction center.[1] The 
      
      
      
      effect dominates, making
      
      
      -fluoroaniline significantly less basic than aniline.
    • Para (

      
      -F):  Resonance donation (
      
      
      
      ) opposes the inductive withdrawal (
      
      
      ). These effects nearly cancel each other out, resulting in a
      
      
      value close to zero.
The Sulfone Sink: Unidirectional Deactivation

The sulfone group (


) is a "sink" for electron density. Unlike fluorine, it possesses no competing electron-donating mechanism.
  • Inductive Effect (

    
    ):  The positively charged sulfur atom (in resonance contributors) creates a strong inductive pull.
    
  • Resonance Effect (

    
    ):  The sulfone group can accept electron density via conjugation, further deactivating the ring.
    
  • Net Result: Whether in meta or para positions, the sulfone group is strongly deactivating, drastically lowering the pKa and nucleophilicity of the aniline.

Quantitative Comparison: Hammett Constants

The Hammett equation (


) quantifies these effects. Positive 

values indicate electron withdrawal (deactivation).

Table 1: Electronic Parameters of Fluorine and Sulfone Substituents

SubstituentPosition


Electronic DominanceEffect on Aniline Nucleophilicity
Fluorine (-F) Meta0.34 Inductive (-I)Moderate Decrease
Fluorine (-F) Para0.06 Balanced (-I / +R)Negligible Change
Methyl Sulfone (-SO₂Me) Meta0.60 Inductive (-I)Strong Decrease
Methyl Sulfone (-SO₂Me) Para0.72 Inductive + Resonance (-R)Severe Decrease

Data synthesized from Hansch et al. and standard physical organic chemistry literature [1][5].

Mechanistic Visualization

The following diagram illustrates the divergent electronic pathways. Note how the sulfone group consistently pulls density, whereas the para-fluorine creates a "buffer" effect through resonance back-donation.

ElectronicEffects Aniline Aniline Core (N Lone Pair) F_Meta Meta-Fluorine (σm = 0.34) Aniline->F_Meta F_Para Para-Fluorine (σp = 0.06) Aniline->F_Para SO2_Meta Meta-Sulfone (σm = 0.60) Aniline->SO2_Meta SO2_Para Para-Sulfone (σp = 0.72) Aniline->SO2_Para Inductive Inductive Withdrawal (-I) F_Meta->Inductive F_Para->Inductive Resonance_Don Resonance Donation (+R) F_Para->Resonance_Don SO2_Meta->Inductive SO2_Para->Inductive Resonance_With Resonance Withdrawal (-R) SO2_Para->Resonance_With Mod_Deact Moderate Deactivation Inductive->Mod_Deact Neu_Deact Neutral/Slight Deactivation Inductive->Neu_Deact Strong_Deact Strong Deactivation Inductive->Strong_Deact Resonance_Don->Neu_Deact Sev_Deact Severe Deactivation Resonance_With->Sev_Deact

Figure 1: Mechanistic flow of electronic perturbations on the aniline nitrogen. Red paths indicate electron density removal; green paths indicate restoration.

Experimental Protocol: Competitive Acetylation Assay

To empirically verify the nucleophilicity differences predicted by Hammett values, a competitive acetylation assay is the gold standard. This self-validating protocol eliminates solvent/temperature variables by reacting two anilines in the same vessel.

Principle

Two distinct anilines (


 and 

) compete for a limiting amount of acetic anhydride (

). The ratio of products (

) is directly proportional to the ratio of their rate constants (

), assuming pseudo-first-order kinetics or direct competition.
Materials
  • Substrate A: 4-Fluoroaniline (Reference)

  • Substrate B: 4-(Methylsulfonyl)aniline (Test)

  • Reagent: Acetic Anhydride (0.5 equivalents relative to total amine)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Internal Standard: Biphenyl or 1,3,5-Trimethoxybenzene (for HPLC/GC quantification)

  • Base: Pyridine (1.0 equivalent, optional, to scavenge acid)

Workflow
  • Preparation: Dissolve 1.0 mmol of Substrate A and 1.0 mmol of Substrate B in 10 mL of dry DCM. Add 0.5 mmol of Internal Standard.

  • Baseline: Take a 50 µL aliquot, dilute in mobile phase, and inject into HPLC to establish the

    
     ratio (Response Factor calibration).
    
  • Initiation: Add 0.5 mmol of Acetic Anhydride dropwise at 0°C.

  • Reaction: Stir at room temperature for 1 hour. (Note: Limiting reagent ensures neither substrate is fully consumed, maintaining competition).

  • Quenching: Add 1 mL of Methanol to quench unreacted anhydride.

  • Analysis: Analyze the crude mixture via HPLC-UV or GC-MS.

  • Calculation:

    
    
    Where 
    
    
    
    is the remaining concentration of A.
Workflow Diagram

Protocol Start Dissolve Substrate A + B (1:1 Molar Ratio) Add_Std Add Internal Standard Start->Add_Std T0_Check HPLC Injection (t=0) Calibrate Response Factors Add_Std->T0_Check Add_Ac2O Add Limiting Ac2O (0.5 equiv) T0_Check->Add_Ac2O React Competitive Reaction (1 hr, RT) Add_Ac2O->React Quench Quench with MeOH React->Quench Analyze HPLC/GC Analysis of Product Ratios Quench->Analyze

Figure 2: Step-by-step workflow for the competitive acetylation assay to determine relative nucleophilicity.

Strategic Implications for Drug Design

Understanding these effects allows for precise "dialing in" of molecular properties.

  • Metabolic Blocking: Placing a fluorine at the para position blocks metabolic hydroxylation (CYP450) without significantly penalizing the nucleophilicity of the aniline nitrogen. This allows the aniline to remain reactive for subsequent synthetic steps (e.g., coupling to a scaffold) while improving the final drug's half-life.

  • Solubility & Safety: The sulfone group is a hydrogen bond acceptor, often improving aqueous solubility compared to halides. However, its strong deactivation of the aniline makes the nitrogen poor at forming amides.

    • Solution: If a sulfone is required, place it in the meta position rather than para if possible (lower

      
       penalty: 0.60 vs 0.72), or use high-energy coupling reagents (e.g., HATU, POCl3) to overcome the reduced nucleophilicity.
      
  • Synergistic Deactivation: Combining both groups (e.g., 3-fluoro-4-sulfonylaniline) results in additive deactivation (

    
    ), rendering the aniline extremely unreactive. Such substrates often require transition-metal catalysis (Buchwald-Hartwig) rather than standard nucleophilic substitution.
    

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[2] Link

  • Gross, K. C., & Seybold, P. G. (2000).[3] Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(6), 1107–1115. Link

  • BenchChem. (2025).[4] Application Notes and Protocols for the Acetylation of Aniline. BenchChem Technical Support. Link

  • Chemistry LibreTexts. (2022). Delta and Hammett's Sigma Constants.[5] Link

  • University of Trieste. Table 7.1 Hammett substituent constants and their modified values. Link

Sources

Exploratory

The 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline Pharmacophore: A Technical Guide for Drug Discovery Professionals

Abstract The confluence of halogenation and the incorporation of a sulfonyl group onto an aniline scaffold presents a compelling pharmacophore for modern medicinal chemistry. This guide delves into the strategic design,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of halogenation and the incorporation of a sulfonyl group onto an aniline scaffold presents a compelling pharmacophore for modern medicinal chemistry. This guide delves into the strategic design, synthesis, and potential therapeutic applications of the 3-bromo-4-fluoro-5-(methylsulfonyl)aniline core. By dissecting the individual contributions of the bromo, fluoro, and methylsulfonyl moieties, we will construct a comprehensive understanding of this pharmacophore's potential to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This document serves as a technical resource for researchers and scientists engaged in the design and development of novel therapeutics, particularly in the realms of oncology and inflammatory diseases.

Deconstructing the Pharmacophore: An Analysis of Substituent Effects

A pharmacophore is the three-dimensional arrangement of essential features that a drug molecule must possess to exert its biological effect.[1] The 3-bromo-4-fluoro-5-(methylsulfonyl)aniline scaffold is a rich tapestry of functionalities, each contributing to its potential as a valuable building block in drug discovery.

The Bromo-Fluoro Aniline Core: A Privileged Scaffold in Kinase Inhibition

The presence of both bromine and fluorine on the aniline ring is a strategic choice in medicinal chemistry. Halogen atoms, particularly fluorine, are known to significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] The strategic placement of these halogens can block sites of metabolism, thereby increasing the drug's half-life. Furthermore, the electron-withdrawing nature of fluorine can modulate the pKa of the aniline nitrogen, which can be critical for interactions with target proteins.[3]

The bromo-fluoro-aniline moiety is a key feature in several potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[4] The aniline core often acts as a hinge-binder, forming critical hydrogen bonds with the kinase's ATP-binding pocket. The halogen substituents can provide additional van der Waals interactions and modulate the electronics of the aniline ring to optimize this binding.

The Methylsulfonyl Group: A Key Player in COX-2 Selectivity and Beyond

The methylsulfonyl (-SO₂CH₃) group is a prominent feature in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as COX-2 inhibitors.[5][6] The cyclooxygenase (COX) enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation.[5] There are two main isoforms, COX-1, which is constitutively expressed and plays a role in protecting the stomach lining, and COX-2, which is induced during inflammation.[5]

The methylsulfonyl group of drugs like celecoxib has been shown to be crucial for their selectivity towards COX-2 over COX-1.[7] This selectivity is attributed to the ability of the sulfonamide/methylsulfonyl moiety to bind to a specific side pocket present in the COX-2 active site but absent in COX-1.[7] This targeted inhibition allows for anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[8][9] Beyond its role in COX-2 inhibition, the methylsulfonyl group is a versatile functional group that can act as a hydrogen bond acceptor and improve the solubility and metabolic stability of a compound.[6]

Synthesis and Chemical Properties

The synthesis of 3-bromo-4-fluoro-5-(methylsulfonyl)aniline, while not explicitly detailed in readily available literature, can be logically deduced from established synthetic methodologies for similarly substituted anilines. A plausible synthetic route would likely involve a multi-step process starting from a commercially available substituted nitrobenzene.

Proposed Synthetic Pathway

A potential synthetic workflow is outlined below. This proposed pathway leverages common and well-documented organic reactions.

Experimental Protocol: Proposed Synthesis of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline

  • Nitration and Sulfonylation: Begin with a suitable fluorinated aniline or nitrobenzene. For instance, 4-fluoroaniline could be a starting point. Protection of the amine may be necessary before subsequent steps. A key step would be the introduction of the methylsulfonyl group. This can be achieved through various methods, including reaction with methanesulfonyl chloride in the presence of a base.

  • Bromination: The next crucial step is the regioselective bromination of the aromatic ring. The directing effects of the existing substituents (fluoro and methylsulfonyl) will be critical. N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of anilines and related compounds.[10] The reaction conditions, such as solvent and temperature, would need to be optimized to achieve the desired 3-bromo substitution pattern. A similar synthesis of 3-bromo-4-fluoronitrobenzene has been reported using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent.[11]

  • Reduction of a Nitro Group (if applicable): If the synthesis started with a nitro-substituted precursor, the final step would be the reduction of the nitro group to the corresponding aniline. This is a standard transformation in organic synthesis and can be accomplished using various reducing agents, such as tin(II) chloride, iron powder in acidic media, or catalytic hydrogenation.[1] A known method for the synthesis of 3-bromo-5-fluoroaniline involves the reduction of 1-bromo-3-fluoro-5-nitrobenzene using iron powder and ammonium chloride.[1]

G cluster_synthesis Proposed Synthetic Workflow Start 4-Fluoroaniline (or related precursor) Step1 Protection & Sulfonylation (e.g., MeSO2Cl, base) Start->Step1 1 Step2 Regioselective Bromination (e.g., NBS or DBDMH) Step1->Step2 2 Step3 Deprotection/Reduction (if necessary) Step2->Step3 3 Product 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline Step3->Product 4 G cluster_pathway Potential Kinase Inhibition Pathway Ligand 3-Bromo-4-fluoro-5- (methylsulfonyl)aniline Derivative Kinase Kinase Active Site (e.g., EGFR, HER2) Ligand->Kinase Binds to ATP pocket Phosphorylation Phosphorylation Kinase->Phosphorylation Inhibition Inhibition Kinase->Inhibition ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (Proliferation, Survival) Phosphorylation->Downstream Inhibition->Phosphorylation Blocks

Caption: Inhibition of a generic kinase signaling pathway.

COX-2 Inhibition

The presence of the methylsulfonyl group strongly suggests the potential for selective COX-2 inhibition. The diarylheterocycle class of COX-2 inhibitors, which includes celecoxib, often features a central ring system with two aryl groups. [12]One of these aryl groups typically bears a sulfonamide or methylsulfonyl moiety that is critical for COX-2 selectivity. [5][6]A molecule incorporating the 3-bromo-4-fluoro-5-(methylsulfonyl)aniline pharmacophore could be designed to mimic this arrangement, with the substituted aniline acting as one of the key aryl components.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective drug candidates relies heavily on understanding the structure-activity relationship (SAR). For the 3-bromo-4-fluoro-5-(methylsulfonyl)aniline pharmacophore, the following SAR principles can be inferred from the literature on related compounds:

Substituent PositionMoietyPotential Contribution to Activity
3-position Bromo Can form halogen bonds, increase lipophilicity, and potentially block metabolic sites. Its position relative to the aniline nitrogen is crucial for kinase hinge binding.
4-position Fluoro Enhances metabolic stability by blocking a potential site of oxidation. Modulates the pKa of the aniline and can participate in hydrogen bonding or other polar interactions. [2][3]
5-position Methylsulfonyl Key for COX-2 selectivity by interacting with a specific side pocket. [7]Can act as a hydrogen bond acceptor and improve aqueous solubility.
Aniline Nitrogen -NH₂ Acts as a crucial hydrogen bond donor for interacting with the hinge region of kinases or key residues in other enzyme active sites.

ADME-Tox Profile: A Predictive Analysis

The absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile of a drug candidate is a critical determinant of its clinical success. [13]While experimental data for 3-bromo-4-fluoro-5-(methylsulfonyl)aniline is not available, a predictive analysis based on its structural components can provide valuable insights.

  • Absorption and Distribution: The presence of both lipophilic (bromo) and polar (methylsulfonyl, fluoro) groups suggests a balanced lipophilicity, which is often favorable for oral absorption and distribution. However, the overall physicochemical properties would need to be carefully optimized in a lead compound. The introduction of fluorine can sometimes improve membrane permeability. [3]* Metabolism: Fluorination is a well-established strategy to block metabolic hot-spots, potentially leading to a longer half-life and improved pharmacokinetic profile. [2]The aniline nitrogen is a potential site for metabolism (e.g., N-acetylation, N-oxidation), and the steric hindrance from the adjacent bromo and methylsulfonyl groups might influence its metabolic fate. Sulfonamides and sulfones are generally metabolically stable. [14]* Excretion: The route of excretion would likely involve both renal and fecal pathways, depending on the overall polarity and metabolic profile of the final drug molecule.

  • Toxicity: A key consideration for aniline-containing compounds is the potential for idiosyncratic toxicity. Careful toxicological evaluation would be necessary for any drug candidate incorporating this pharmacophore. Halogenated aromatic compounds can also pose toxicity risks, which would need to be assessed. [14]

Conclusion and Future Directions

The 3-bromo-4-fluoro-5-(methylsulfonyl)aniline pharmacophore represents a strategically designed scaffold with significant potential in drug discovery. The convergence of a bromo-fluoro-aniline core, known for its utility in kinase inhibition, and a methylsulfonyl group, a key determinant of COX-2 selectivity, offers a promising starting point for the development of novel therapeutics in oncology and inflammation.

Future research should focus on the synthesis and biological evaluation of a library of compounds incorporating this pharmacophore. Detailed SAR studies will be crucial to optimize potency and selectivity for specific biological targets. Furthermore, a thorough investigation of the ADME-Tox properties of these novel compounds will be essential to identify candidates with favorable drug-like properties for further development. The insights provided in this guide offer a solid foundation for initiating such research endeavors.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Moallem, S. A., Hadizadeh, F., & Yavar, I. (2011). New N-aryl-4-(methysulfony)aminobenzenesulfonamides as Selective COX-2 inhibitors. Journal of Biological Sciences, 11(8), 496-499.
  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
  • Abdel-Aziz, A. A.-M., El-Azab, A. S., & El-Tahir, K. E.-H. (2018). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry, 10(2), 147-163.
  • Zarghi, A., et al. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore.
  • Celecoxib. (2024). In Wikipedia. Retrieved from [Link]

  • McCormack, P. L., & Scott, L. J. (2002). Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. The Canadian Journal of Clinical Pharmacology, 9(3), 133-141.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry.
  • Stuhlmiller, T. J., et al. (2015). Inhibition of Lapatinib-induced Kinome Reprogramming in ERBB2-positive Breast Cancer by Targeting BET Family Bromodomains. Cell Reports, 11(3), 390-404.
  • 4-Bromo-2-fluoroaniline. (n.d.). Chem-Impex. Retrieved from [Link]

  • List of COX-2 Inhibitors + Uses, Types & Side Effects. (2023). Drugs.com. Retrieved from [Link]

  • Stuhlmiller, T. J., et al. (2015). Inhibition of Lapatinib-Induced Kinome Reprogramming in ERBB2-Positive Breast Cancer by Targeting BET Family Bromodomains.
  • Lapatinib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Wright, J. M. (2002). What's all the fuss? Safety concerns about COX-2 inhibitors rofecoxib (Vioxx) and celecoxib (Celebrex). CMAJ, 166(13), 1649-1650.
  • Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. (2021, March 3). Professor Dave Explains. [Video]. YouTube.
  • Synthesis of 3-bromo-5-fluoroaniline. (n.d.). PrepChem.com. Retrieved from [Link]

  • Liu, D., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 6(5), 549-554.
  • Kumar, R., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(22), 19375-19406.
  • Lapatinib is an Oral Dual Tyrosine Kinase Inhibitor for Breast Cancer Research. (2025). Selleckchem.
  • Dai, H., et al. (2012). Lapatinib Antagonizes Multidrug Resistance–Associated Protein 1–Mediated Multidrug Resistance by Inhibiting Its Transport Function. Molecular Pharmaceutics, 9(11), 3217-3225.
  • 4-Bromo-2-chloro-3-fluoroaniline. (n.d.). Fluorochem.
  • G. Angelini, et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(17), 6245.
  • Wang, J. (2024). FDA approved fluorine-containing drugs in 2023. Journal of Fluorine Chemistry, 277, 110323.
  • Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. (n.d.). Benchchem.
  • Roskoski, R. (2020). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research, 152, 104609.
  • Li, Y., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Cancers, 16(21), 3845.
  • Karageorgiou, V., et al. (2025). Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds. International Journal of Molecular Sciences, 26(1), 246.
  • Kumar, A., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(9), 2945.
  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (2025).
  • Fennell, D. A., et al. (2017). Promising investigational drug candidates in phase I and phase II clinical trials for mesothelioma.
  • Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1).
  • I. A. El-Sayed, et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3704.
  • Li, J., et al. (2010). Synthesis of 3-bromo-4-fluoronitrobenzene.
  • Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. (2025). LinkedIn.
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Target Review.
  • 3-Bromo-4-methylaniline 98 7745-91-7. (n.d.). MilliporeSigma.
  • Stability and reactivity profile for N‐halogenated sulfonamides. (2021).
  • Refined ADME Profiles for
  • Method of preparing 3-bromo-4-methylaniline. (1998).

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline: An In-Depth Technical Guide

Introduction 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline is a key structural motif in medicinal chemistry, appearing in a variety of pharmacologically active compounds. Its unique substitution pattern, featuring a bromine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Bromo-4-fluoro-5-(methylsulfonyl)aniline is a key structural motif in medicinal chemistry, appearing in a variety of pharmacologically active compounds. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methylsulfonyl group on an aniline core, provides a versatile scaffold for the development of novel therapeutics. The strategic placement of these functional groups allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and protein-binding interactions. This application note provides a comprehensive guide to a scalable and reliable synthetic protocol for the preparation of this important building block, intended for researchers, scientists, and professionals in drug development.

Strategic Approach to Synthesis

Direct functionalization of a pre-existing aniline, such as 3-bromo-4-fluoroaniline, with a methylsulfonyl group presents significant regioselectivity challenges. The strongly activating amino group would likely direct electrophilic substitution to the ortho and para positions, rather than the desired meta position. Therefore, a more robust and scalable strategy involves a multi-step synthesis commencing with a commercially available, appropriately substituted nitrobenzene. This approach allows for precise control over the introduction of each functional group, ensuring high purity and yield of the final product.

The chosen synthetic pathway, outlined below, leverages a key nucleophilic aromatic substitution (SNAr) reaction, followed by oxidation, nitration, and a final selective reduction. This route is designed for scalability and reproducibility, utilizing readily available reagents and well-established chemical transformations.

Synthetic_Workflow A 1-Bromo-2-fluoro-4-nitrobenzene B 1-Bromo-2-fluoro-4-(methylthio)benzene A->B  NaSMe, DMF   C 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene B->C  m-CPBA or H2O2   D 2-Bromo-1-fluoro-5-nitro-4-(methylsulfonyl)benzene C->D  HNO3, H2SO4   E 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline D->E  Fe, NH4Cl or H2, Pd/C  

Figure 1: Proposed synthetic workflow for 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Bromo-2-fluoro-4-(methylthio)benzene

This initial step involves a nucleophilic aromatic substitution reaction where the nitro group of the starting material is displaced by a methylthio group. The electron-withdrawing nature of the nitro group facilitates this transformation.[1][2]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)Amount (for 100g scale)
1-Bromo-2-fluoro-4-nitrobenzene220.001.0100 g
Sodium thiomethoxide (NaSMe)70.091.238.2 g
N,N-Dimethylformamide (DMF)73.09-500 mL
Diethyl ether74.12-As needed
Saturated aqueous sodium chloride (brine)--As needed
Anhydrous magnesium sulfate (MgSO4)120.37-As needed

Procedure:

  • To a stirred solution of 1-bromo-2-fluoro-4-nitrobenzene (100 g, 0.454 mol) in anhydrous N,N-dimethylformamide (500 mL) under a nitrogen atmosphere, add sodium thiomethoxide (38.2 g, 0.545 mol) portion-wise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (1 L).

  • Extract the aqueous layer with diethyl ether (3 x 300 mL).

  • Combine the organic layers and wash with brine (2 x 200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-bromo-2-fluoro-4-(methylthio)benzene as a pale yellow oil.

Step 2: Synthesis of 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene

The methylthio group is oxidized to the corresponding methylsulfonyl group using a suitable oxidizing agent. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[3]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)Amount (for ~90g scale)
1-Bromo-2-fluoro-4-(methylthio)benzene221.101.090 g
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)172.572.2218 g
Dichloromethane (DCM)84.93-1 L
Saturated aqueous sodium bicarbonate (NaHCO3)--As needed
Saturated aqueous sodium thiosulfate (Na2S2O3)--As needed
Brine--As needed
Anhydrous magnesium sulfate (MgSO4)120.37-As needed

Procedure:

  • Dissolve 1-bromo-2-fluoro-4-(methylthio)benzene (90 g, 0.407 mol) in dichloromethane (1 L) and cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (~77%, 218 g, ~0.895 mol) portion-wise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid.

  • Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution (2 x 300 mL), saturated aqueous sodium bicarbonate solution (2 x 300 mL), and brine (200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-bromo-2-fluoro-4-(methylsulfonyl)benzene as a white solid. The product is often of sufficient purity for the next step without further purification.

Step 3: Synthesis of 2-Bromo-1-fluoro-5-nitro-4-(methylsulfonyl)benzene

The key nitration step is performed on the methylsulfonyl-substituted intermediate. The strongly deactivating and meta-directing methylsulfonyl group is expected to direct the incoming nitro group to the desired position.[4]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)Amount (for ~100g scale)
1-Bromo-2-fluoro-4-(methylsulfonyl)benzene253.091.0100 g
Fuming nitric acid (90%)63.011.130.5 mL
Concentrated sulfuric acid (98%)98.08-400 mL

Procedure:

  • To concentrated sulfuric acid (400 mL) cooled to 0 °C in an ice-salt bath, slowly add 1-bromo-2-fluoro-4-(methylsulfonyl)benzene (100 g, 0.395 mol) while maintaining the temperature below 10 °C.

  • Once the addition is complete, slowly add fuming nitric acid (30.5 mL, 0.435 mol) dropwise, keeping the temperature between 0 and 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice (2 kg) with vigorous stirring.

  • The precipitated solid is collected by filtration, washed with copious amounts of cold water until the washings are neutral, and then dried under vacuum to afford 2-bromo-1-fluoro-5-nitro-4-(methylsulfonyl)benzene as a pale yellow solid.

Step 4: Synthesis of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline

The final step involves the selective reduction of the nitro group to an amine. Catalytic hydrogenation or reduction with metals in acidic media are common methods. Care must be taken to avoid dehalogenation.[5][6]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)Amount (for ~110g scale)
2-Bromo-1-fluoro-5-nitro-4-(methylsulfonyl)benzene298.091.0110 g
Iron powder (Fe)55.845.0103 g
Ammonium chloride (NH4Cl)53.490.59.8 g
Ethanol46.07-800 mL
Water18.02-200 mL
Ethyl acetate88.11-As needed
Celite®--As needed

Procedure:

  • To a mechanically stirred suspension of iron powder (103 g, 1.84 mol) and ammonium chloride (9.8 g, 0.184 mol) in a mixture of ethanol (800 mL) and water (200 mL), heat the mixture to reflux.

  • To the refluxing mixture, add a solution of 2-bromo-1-fluoro-5-nitro-4-(methylsulfonyl)benzene (110 g, 0.369 mol) in ethanol (200 mL) dropwise over 1 hour.

  • After the addition is complete, continue to reflux for an additional 2-3 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®. Wash the filter cake with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.

  • Add water to the residue and extract with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 3-bromo-4-fluoro-5-(methylsulfonyl)aniline as a crystalline solid.

Safety and Handling

This synthesis involves the use of hazardous materials and should be performed by trained personnel in a well-ventilated fume hood.

  • 1-Bromo-2-fluoro-4-nitrobenzene: Irritant. Handle with gloves and eye protection.

  • Sodium thiomethoxide: Corrosive and flammable solid. Handle under an inert atmosphere.

  • m-CPBA: Oxidizing agent and irritant. Avoid contact with skin and eyes.

  • Fuming nitric acid and concentrated sulfuric acid: Highly corrosive and strong oxidizing agents. Handle with extreme care, using appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.

  • Iron powder: Flammable solid.

  • Catalytic hydrogenation: Requires specialized equipment and handling of flammable hydrogen gas.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and substitution pattern.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Melting Point: As an indicator of purity.

Conclusion

This application note details a robust and scalable multi-step synthesis for the preparation of 3-bromo-4-fluoro-5-(methylsulfonyl)aniline. The described protocol offers a reliable method for accessing this valuable building block in high purity and yield, thereby facilitating its use in drug discovery and development programs. The strategic sequence of reactions ensures excellent control over regioselectivity, which is a critical aspect of this synthesis.

References

  • National Center for Biotechnology Information. (n.d.). An efficient approach for the synthesis of novel methyl sulfones in acetic acid medium and evaluation of antimicrobial activity. National Library of Medicine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • ACS Publications. (2016, November 14). A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones. Retrieved from [Link]

  • Organic Reactions. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution | Organic Chemistry II. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development. Retrieved from [Link]

  • Wiley Online Library. (2011, February 18). From Difluoromethyl 2‐Pyridyl Sulfone to Difluorinated Sulfonates: A Protocol for Nucleophilic Difluoro(sulfonato)methylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Springer. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

  • Bloom Tech. (2023, April 24). What are the synthesis routes of 5-Fluoro-2-nitroaniline. Retrieved from [Link]

  • Google Patents. (2017, April 20). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
  • Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution of the nitro-group - Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-fluoro-2-nitrobenzene. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2022, February 1). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). fluoromethyl phenyl sulfone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • ACS Publications. (2025, February 17). Difunctionalization of Alkenes with Fluoroalkyl Phenyl Sulfones and Th. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-bromo-5-fluoroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • ResearchGate. (2025, August 6). Synthesis of 3-bromo-4-fluoronitrobenzene. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide - Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
  • YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). aromatic nitration of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Retrieved from [Link]

Sources

Application

Application Note: High-Fidelity Buchwald-Hartwig Amination of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline

Executive Summary & Strategic Analysis The substrate 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline represents a "privileged scaffold" in modern medicinal chemistry, particularly within the KRAS and EGFR inhibitor chemical s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The substrate 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline represents a "privileged scaffold" in modern medicinal chemistry, particularly within the KRAS and EGFR inhibitor chemical space. However, its reactivity profile presents a dichotomy that often leads to synthetic failure:

  • Electronic Deactivation: The presence of a methylsulfonyl group (-SO₂Me) and a fluorine atom (-F) renders the aniline nitrogen (

    
    ) exceptionally electron-poor (
    
    
    
    significantly lower than unsubstituted aniline). Standard catalytic cycles often stall at the transmetallation step due to the amine's poor nucleophilicity.
  • Chemoselectivity Risks: The molecule contains two potential electrophilic sites (C-Br and C-F). While C-Br is the intended handle for cross-coupling, the C-F bond—activated by the ortho-sulfonyl group—is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) by strong bases or amine nucleophiles.
    

This Application Note defines two distinct protocols to address these challenges, depending on whether the substrate is utilized as a Nucleophile (Protocol A) or an Electrophile (Protocol B) .

Reactivity Landscape & Decision Matrix

Before initiating synthesis, the role of the substrate must be defined. The electronic "push-pull" dynamics dictate the catalyst and base selection.

Logical Workflow (Graphviz)

ReactionLogic Start Substrate: 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline Decision Target Transformation? Start->Decision RouteA Route A: Functionalize NH2 (Substrate = Nucleophile) Decision->RouteA RouteB Route B: Functionalize Br (Substrate = Electrophile) Decision->RouteB PartnerA Partner: Heteroaryl Halide (Cl/Br) RouteA->PartnerA PartnerB Partner: Aliphatic/Aryl Amine RouteB->PartnerB ChallengeA Challenge: Poor Nucleophilicity PartnerA->ChallengeA SolA Solution: BrettPhos Pd G4 + LHMDS ChallengeA->SolA ChallengeB Challenge: Chemoselectivity (NH2 interference) & SNAr at F PartnerB->ChallengeB SolB Solution: RuPhos/XPhos Pd G4 + Cs2CO3 ChallengeB->SolB

Figure 1: Strategic decision tree for ligand and base selection based on the desired chemotype.

Protocol A: The "Weak Nucleophile" Strategy

Objective: Coupling the electron-deficient


 to a Heteroaryl Chloride/Bromide.
The Challenge

The electron-withdrawing nature of the sulfonyl and fluoro groups reduces the Lewis basicity of the amine. Standard bases (e.g.,


) are often insufficient to generate the reactive amido-palladium complex. Furthermore, high temperatures required for weak nucleophiles can trigger the displacement of the fluorine atom (

).
The Solution: BrettPhos Pd G4 System

We utilize the BrettPhos Pd G4 precatalyst. The bulky, electron-rich BrettPhos ligand facilitates the reductive elimination of electron-poor anilines. Crucially, we use LHMDS (Lithium Hexamethyldisilazide) as the base. LHMDS allows for rapid, irreversible deprotonation of the aniline at lower temperatures, preventing the


 side reaction associated with alkoxide bases like 

.
Step-by-Step Protocol

Reagents:

  • Substrate: 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Chloride (1.0 - 1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (2 - 5 mol%) [Sigma-Aldrich Cat# 901220]

  • Base: LHMDS (1.0 M in THF, 2.2 equiv)

  • Solvent: Anhydrous THF or 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the Substrate, Coupling Partner, and BrettPhos Pd G4. Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add anhydrous THF via syringe. Stir gently to dissolve solids.

  • Base Addition (Critical): Dropwise, add the LHMDS solution at room temperature.

    • Note: You may observe a color change (often dark red/brown) as the deprotonated aniline species forms.

  • Reaction: Heat the mixture to 60°C . Monitor by LCMS.[1]

    • Why 60°C? Higher temperatures (>90°C) increase the risk of defluorination.

  • Quench: Once conversion >95%, cool to RT and quench with saturated ammonium chloride (

    
    ).
    
  • Workup: Extract with EtOAc, dry over

    
    , and concentrate.
    

Data Interpretation:

Parameter Observation Corrective Action
Low Conversion Substrate remains Increase Temp to 80°C; Switch to tBuBrettPhos Pd G4 .

| Defluorination | [M-19+Nu] peak observed | Switch solvent to Toluene; Reduce Temp; Use weaker base (


) if possible. |
| Homocoupling  | Ar-Ar dimer | Degas solvent more thoroughly (O2 leak). |

Protocol B: The "Activated Electrophile" Strategy

Objective: Coupling the Aryl Bromide (C-Br) to an external Amine.

The Challenge

While the electron-deficient ring facilitates Oxidative Addition (the first step), the free


 on the substrate can act as a competitive ligand (poisoning the catalyst) or a nucleophile (causing polymerization). Additionally, the C-F bond is highly labile under the basic conditions usually required for C-N coupling.
The Solution: RuPhos/XPhos Pd G4 + Carbonate Base
  • Ligand: RuPhos is ideal for secondary amines; XPhos is preferred for primary amines. These ligands are bulky enough to prevent the substrate's own

    
     from binding to the Pd center.
    
  • Base: Cesium Carbonate (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) .[2][3] Unlike LHMDS or NaOtBu, carbonate bases are mild and minimize the risk of attacking the C-F bond (
    
    
    
    ).
Step-by-Step Protocol

Reagents:

  • Substrate: 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline (1.0 equiv)

  • Nucleophile: Secondary Amine (e.g., Morpholine, Piperazine) (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (2 - 4 mol%) [Sigma-Aldrich Cat# 776033]

  • Base:

    
      (3.0 equiv, dried)
    
  • Solvent: 1,4-Dioxane or Toluene (0.15 M)

Procedure:

  • Solids: Charge the reaction vessel with Substrate, Base (

    
    ), and Catalyst (RuPhos Pd G4).
    
  • Purge: Evacuate and backfill with

    
     (3 cycles).
    
  • Liquids: Add the Solvent and the liquid Amine nucleophile via syringe.

  • Reaction: Heat to 80-100°C for 4–12 hours.

    • Note: The electron-poor nature of the ring accelerates oxidative addition, so this reaction often proceeds faster than typical aryl bromides.

  • Filtration: The reaction mixture will be a slurry. Filter through a pad of Celite to remove inorganic salts before aqueous workup.

Mechanistic Insight & Troubleshooting

The success of these protocols relies on understanding the catalytic cycle's rate-determining step (RDS).

Mechanism Diagram (Graphviz)

Mechanism cluster_warning Critical Failure Mode: SNAr Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Facile due to EWGs) Pd0->OxAdd Ar-Br Coord Amine Coordination OxAdd->Coord HNR2 Deprot Deprotonation (RDS for Protocol A) Coord->Deprot Base (LHMDS/Cs2CO3) RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N bond formed SNAr Base attacks C-F instead of N-H Avoid NaOtBu! Deprot->SNAr Side Reaction RedElim->Pd0 - Product

Figure 2: Catalytic cycle highlighting the Deprotonation step as the critical control point for preventing SNAr side reactions.

Expert Tips for "Stalled" Reactions
  • The "Water" Effect:

    
     is hygroscopic. If Protocol B is sluggish, add 1 drop of water per 5 mL of solvent. This "activates" the carbonate surface (the "shuttle" mechanism).
    
  • Catalyst Death: If the reaction turns black (Pd black precipitation) early, the amine substrate might be chelating. Switch to BrettPhos (even for Protocol B) as it is less prone to inhibition by basic amines.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). "Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles." Journal of the American Chemical Society. [Link] (Demonstrates chemoselectivity principles).

  • Fors, B. P., & Buchwald, S. L. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocycles." Journal of the American Chemical Society. [Link] (Key reference for BrettPhos usage with weak nucleophiles).

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing the 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline Intermediate

Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. This guide provides an in-depth technical overview and detailed protocols for the strategic use of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline , a highly functionalized and versatile intermediate, in the synthesis of novel kinase inhibitors. We will explore the rationale behind its design, its application in key carbon-carbon and carbon-nitrogen bond-forming reactions, and the subsequent evaluation of the synthesized compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced synthetic strategies for the discovery of next-generation targeted therapies.

Introduction: The Strategic Value of the Intermediate

The pursuit of potent and selective kinase inhibitors requires a modular and strategic approach to chemical synthesis. The choice of starting materials and key intermediates is paramount, as their inherent structural and electronic properties often dictate the feasibility of synthetic routes and the pharmacological profile of the final compounds.

3-Bromo-4-fluoro-5-(methylsulfonyl)aniline is a "privileged" scaffold fragment for several reasons:

  • Orthogonal Reactivity : The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[3][4]

  • Modulation of Physicochemical Properties : The electron-withdrawing methylsulfonyl group and the fluorine atom significantly influence the electronics of the aniline ring. This can modulate the pKa of the aniline nitrogen, enhance binding affinity through specific interactions, and improve metabolic stability.[5]

  • Hinge-Binding Mimicry : The aniline moiety is a classic pharmacophore capable of forming critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for Type I and Type II inhibitors.[5]

  • Vector for SAR Exploration : The multiple substitution points allow for systematic Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[2][6]

The following workflow illustrates the central role of this intermediate in a typical kinase inhibitor discovery campaign.

Caption: General workflow from intermediate to lead candidate.

Core Synthetic Methodologies & Protocols

The bromine atom on the aniline ring is the primary site for diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are the most robust and versatile methods for this purpose.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is an exceptionally powerful tool for forming carbon-carbon bonds, particularly for creating biaryl or heteroaryl-aryl structures common in kinase inhibitors.[4][7] This protocol details the coupling of the title intermediate with a generic boronic acid.

Rationale: This reaction enables the installation of a wide range of substituents into the core scaffold. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with an electron-deficient aryl bromide. A phosphine ligand like SPhos or XPhos is often employed to promote the oxidative addition of the sterically hindered and electronically deactivated aryl bromide to the palladium center.

G cluster_conditions Conditions cluster_product Product r1 3-Bromo-4-fluoro-5- (methylsulfonyl)aniline r2 Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) plus1 + c1 Pd Catalyst (e.g., Pd(OAc)₂) c2 Phosphine Ligand (e.g., SPhos) p1 Coupled Product c1->p1 c3 Base (e.g., K₂CO₃, Cs₂CO₃) c4 Solvent (e.g., Dioxane/H₂O)

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Protocol 2.1: Synthesis of 3-Aryl-4-fluoro-5-(methylsulfonyl)aniline

Reagent / Material Formula Molar Mass ( g/mol ) Quantity (mmol) Equiv.
3-Bromo-4-fluoro-5-(methylsulfonyl)anilineC₇H₇BrFNO₂S268.101.01.0
Arylboronic AcidVariesVaries1.21.2
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.500.050.05
SPhosC₂₇H₃₁O₂P410.500.100.10
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.02.0
1,4-Dioxane (anhydrous)C₄H₈O₂88.11--
Water (degassed)H₂O18.02--

Procedure:

  • Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), Palladium(II) Acetate (0.05 mmol), and SPhos (0.10 mmol).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times. This is crucial to prevent catalyst degradation.

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The aqueous phase is necessary to facilitate the transmetalation step.[4]

  • Heating : Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-18 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

  • Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the coupling of the aryl bromide with a variety of amines or amides.[3][8] This is particularly useful for synthesizing inhibitors where a substituted amine serves as a key binding element or a linker to another pharmacophore.

Rationale: This reaction allows for the direct installation of primary or secondary amines, which can act as crucial hydrogen bond donors or acceptors. The choice of ligand is critical; bulky, electron-rich biaryl phosphine ligands like BrettPhos are highly effective for coupling with electron-deficient anilines and can prevent undesired side reactions.[9] A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine nucleophile.[10]

Protocol 2.2: Synthesis of N-Substituted-3-amino-4-fluoro-5-(methylsulfonyl)aniline

Reagent / Material Formula Molar Mass ( g/mol ) Quantity (mmol) Equiv.
3-Bromo-4-fluoro-5-(methylsulfonyl)anilineC₇H₇BrFNO₂S268.101.01.0
Primary/Secondary AmineVariesVaries1.21.2
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.720.020.02
BrettPhosC₃₅H₄₄P₂534.670.080.08
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.101.41.4
Toluene (anhydrous)C₇H₈92.14--

Procedure:

  • Reaction Setup : In a glovebox, add sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube. Add 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and BrettPhos (0.08 mmol).

  • Reagent Addition : Remove the tube from the glovebox. Add the amine (1.2 mmol) and anhydrous toluene (5 mL) under a positive pressure of argon.

  • Inert Atmosphere : Seal the tube and ensure the headspace is filled with argon.

  • Heating : Place the tube in a preheated oil bath at 110 °C and stir for 8-24 hours.

  • Monitoring : Monitor the reaction by LC-MS.

  • Work-up : Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.

  • Purification : Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Biological Evaluation of Synthesized Inhibitors

Once a library of compounds is synthesized, a systematic biological evaluation is necessary to determine their efficacy and mechanism of action.[2]

Biochemical Kinase Assays

The initial screening step involves testing the compounds against a panel of purified kinases to determine their inhibitory activity and selectivity profile.[11][12]

  • Objective : To determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for the target kinase and a panel of off-target kinases.

  • Methodology : A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

  • Data Presentation : IC₅₀ values are typically tabulated for comparison across the synthesized analogues, allowing for the initial establishment of SAR.

Table 1: Hypothetical Biochemical Screening Data

Compound IDR-Group (from Suzuki)Target Kinase IC₅₀ (nM)Off-Target Kinase 1 IC₅₀ (nM)Selectivity Index
INH-0014-pyridyl151,20080
INH-0023-quinolyl81,500187.5
INH-003Phenyl1509506.3
INH-0042-aminopyrimidine5>10,000>2,000
Cell-Based Assays

Compounds that show promise in biochemical assays must then be tested in a cellular context to assess their ability to inhibit the target kinase within a living system and exert a desired biological effect.[13][14]

  • Target Engagement : A Western blot analysis can be used to measure the phosphorylation status of a known downstream substrate of the target kinase (e.g., measuring levels of phosphorylated ERK (p-ERK) for a MEK or RAF inhibitor).[13] A reduction in the phosphorylated substrate indicates that the inhibitor is engaging and inhibiting its target in the cell.

  • Anti-proliferative Assays : The effect of the inhibitors on the growth of cancer cell lines that are known to be dependent on the target kinase is measured. An MTT or CellTiter-Glo® assay is commonly used to determine the GI₅₀ or IC₅₀ for cell growth inhibition.

G cluster_pathway MAPK Signaling Pathway RAS RAS-GTP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Substrates Cellular Substrates ERK->Substrates Proliferation Proliferation, Survival Substrates->Proliferation Inhibitor Synthesized Kinase Inhibitor Inhibitor->RAF Inhibition

Caption: Inhibition of a kinase (e.g., RAF) in a signaling pathway.

Conclusion and Future Directions

The strategic use of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline provides a robust and versatile platform for the synthesis of novel kinase inhibitors. The protocols outlined herein for Suzuki-Miyaura and Buchwald-Hartwig couplings serve as a foundational blueprint for creating diverse chemical libraries. By combining these powerful synthetic methods with systematic biochemical and cellular evaluation, researchers can efficiently navigate the complex process of drug discovery, leading to the identification of potent and selective lead candidates for further development. Future work will focus on expanding the repertoire of coupling partners and exploring novel synthetic transformations to further unlock the potential of this valuable intermediate.

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Design, synthesis and biological evaluation of novel KRAS-G12D inhibitors. PMC. [Link]

  • Drug Discovery - Inhibitor. chemical-kinomics. [Link]

  • Design and Synthesis of KRASG12C Inhibitors for Antitumor Evaluation Harboring Combination Therapy with Nrf2, PARP-7, and Pan-USP Inhibitors to Alleviate Drug Resistance Synergistically. PubMed. [Link]

  • Small‐Molecule KRAS Inhibitors by Tyrosine Covalent Bond Formation. PMC. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel KRAS-G12D inhibitors. ResearchGate. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • Fit-for-Purpose Synthesis of a KRAS G12C Covalent Inhibitor, via a Diastereoselective Hayashi Arylation. ResearchGate. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. PubMed. [Link]

  • Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. ResearchGate. [Link]

  • 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. Scielo. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Rapid profiling of protein kinase inhibitors by quantitative proteomics. RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PMC. [Link]

  • CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
  • Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. [Link]

  • 3-Bromo-4-fluoroaniline, 5g, Each. CP Lab Safety. [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

  • Three stories on Eph kinase inhibitors. Europe PMC. [Link]

  • Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. ResearchGate. [Link]

  • The selectivity of protein kinase inhibitors: a further update. Symansis. [Link]

Sources

Application

Application Note: Nucleophilic Aromatic Substitution of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline

This Application Note and Protocol guide details the strategic manipulation of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline , a highly functionalized arene scaffold relevant to the synthesis of HIF-2α inhibitors (e.g., Bel...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic manipulation of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline , a highly functionalized arene scaffold relevant to the synthesis of HIF-2α inhibitors (e.g., Belzutifan analogs) and other oncology targets.

Executive Summary

3-Bromo-4-fluoro-5-(methylsulfonyl)aniline (CAS: 2739737-XX-X analog) represents a "push-pull" aromatic system containing three distinct reactive handles: a nucleophilic amino group (


), an electrophilic fluoro-site activated by an ortho-sulfonyl group, and a bromo-substituent available for subsequent cross-coupling.

This guide addresses the kinetic challenge posed by the para-amino group, which electronically deactivates the ring toward Nucleophilic Aromatic Substitution (SNAr). We provide optimized protocols for direct displacement and protection-enhanced strategies to ensure high yields and regioselectivity.

Mechanistic Analysis & Electronic Landscape

Success with this substrate requires understanding the competition between electronic activation and deactivation.

  • The Activator (

    
    ):  The methylsulfonyl group at position 5 is a strong electron-withdrawing group (EWG). Being ortho to the fluorine (position 4), it stabilizes the anionic Meisenheimer intermediate via inductive (
    
    
    
    ) and resonance (
    
    
    ) effects.
  • The Deactivator (

    
    ):  The amino group at position 1 is a strong electron-donating group (EDG). Being para to the fluorine, it pushes electron density into the ring system, destabilizing the Meisenheimer complex and significantly retarding the reaction rate compared to a nitro- or cyano-arene.
    
  • The Leaving Group (

    
     vs. 
    
    
    
    ):
    Fluorine is the superior leaving group in SNAr due to its high electronegativity, which lowers the energy of the transition state for the rate-limiting nucleophilic addition step. Bromine is largely inert under standard SNAr conditions in this scaffold but remains intact for downstream Pd-catalyzed coupling.
Visualization: Electronic Forces & Reaction Pathway

SNAr_Mechanism Substrate 3-Bromo-4-fluoro- 5-(methylsulfonyl)aniline Meisenheimer Meisenheimer Complex (Anionic Intermediate) Substrate->Meisenheimer + Nucleophile (Nu) Rate Limiting Step Product SNAr Product (4-Substituted Aniline) Meisenheimer->Product - F⁻ Fast Elimination SO2Me 5-SO2Me (Ortho) Activates via -R/-I SO2Me->Meisenheimer Stabilizes NH2 1-NH2 (Para) Deactivates via +R NH2->Meisenheimer Destabilizes

Figure 1: Mechanistic pathway highlighting the electronic "tug-of-war" between the sulfone activator and aniline deactivator.

Experimental Protocols

Method A: Direct SNAr with Strong Nucleophiles

Best for: Primary/Secondary amines, Alkoxides. Rationale: Strong nucleophiles can overcome the electronic deactivation of the free aniline if sufficient thermal energy is provided.

Reagents:

  • Substrate: 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline (1.0 equiv)

  • Nucleophile: Morpholine, Piperazine, or similar amine (1.2 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: DMSO or NMP (Anhydrous)

Step-by-Step Protocol:

  • Preparation: Charge a reaction vial with the aniline substrate (100 mg, 0.37 mmol) and

    
     (103 mg, 0.74 mmol).
    
  • Solvation: Add anhydrous DMSO (1.0 mL, 0.37 M). Stir to create a suspension.

  • Addition: Add the amine nucleophile (0.45 mmol) dropwise.

  • Reaction: Seal the vial and heat to 100–110 °C for 12–16 hours.

    • Note: Lower temperatures (

      
      ) often result in <10% conversion due to the para-amino deactivation.
      
  • Monitoring: Monitor by LC-MS. Look for the mass shift

    
    .
    
    • Target Mass: M+ (Nucleophile mass) - 19 (F) + 1 (H).

  • Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine to remove DMSO. Dry over

    
    , filter, and concentrate.
    
Method B: Activation via Transient Protection (Recommended)

Best for: Weak nucleophiles, valuable substrates, or when mild conditions are required. Rationale: Converting the


 to a Trifluoroacetamide (

) flips the electronic substituent effect from donating (+R) to withdrawing (-I/-R), dramatically accelerating the SNAr reaction.

Workflow Diagram:

Protection_Strategy Step1 Step 1: Protection (TFAA, DCM, 0°C) Intermediate1 Activated Substrate (N-TFA-3-Br-4-F-5-SO2Me-aniline) Step1->Intermediate1 Step2 Step 2: SNAr Reaction (Nu-H, Base, 60°C) Intermediate1->Step2 Intermediate2 Substituted Intermediate Step2->Intermediate2 Step3 Step 3: Deprotection (K2CO3, MeOH/H2O) Intermediate2->Step3 Final Final Product (3-Br-4-Nu-5-SO2Me-aniline) Step3->Final

Figure 2: Three-step sequence to enhance reactivity and yield.

Step-by-Step Protocol:

  • Protection: Dissolve substrate in DCM. Add Trifluoroacetic anhydride (TFAA, 1.1 equiv) and Pyridine (1.2 equiv) at 0 °C. Stir 1h. Isolate the N-TFA protected intermediate.

  • SNAr Reaction: React the N-TFA intermediate with the nucleophile in DMF at 60 °C (significantly lower temp than Method A).

  • Deprotection: Treat the crude reaction mixture with

    
     in MeOH/H2O (3:1) at RT for 2h to cleave the trifluoroacetyl group.
    

Data Summary & Troubleshooting

ParameterDirect SNAr (Method A)Protected SNAr (Method B)
Reaction Temp 100 – 120 °C50 – 70 °C
Reaction Time 12 – 24 Hours2 – 6 Hours
Yield (Typical) 40 – 60%75 – 90%
Impurity Profile High (Thermal degradation)Low (Clean conversion)
Suitability Simple, cheap nucleophilesComplex/Expensive nucleophiles

Troubleshooting Guide:

  • Issue: Low conversion after 24h (Method A).

    • Root Cause: The aniline is deactivating the ring too strongly.

    • Fix: Switch to Method B (TFA protection) or use a higher boiling solvent (Sulfolane) at 140 °C (caution advised).

  • Issue: Loss of Bromine substituent.

    • Root Cause: Palladium contamination in reaction vessels or extreme temperatures causing hydrodebromination.

    • Fix: Ensure metal-free environment; keep temp <120 °C. The C-Br bond is generally stable to pure SNAr conditions.

References

  • Mechanistic Foundations of SNAr

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Compounds. Chemical Reviews. Link

  • Solvent Effects in SNAr

    • Newby, J. et al. (2025). Electronic and solvent effects on kinetics of SNAr substitution reactions. NIH/PubMed. Link

  • Relevant Scaffold Synthesis (Belzutifan Context)

    • Wallace, E. M., et al. (2016).[1] Structure-Based Design and Synthesis of HIF-2α Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for 3-bromo-4-fluoro-5-sulfonyl scaffolds). Link

  • Sequential SNAr Strategies

    • Laming, G. J., et al. (2024).[2] Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI Molecules. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimization of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline Synthesis

This technical support guide addresses the synthesis and optimization of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline , a highly functionalized intermediate critical in the synthesis of HIF-2 inhibitors (e.g., Belzutifan a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the synthesis and optimization of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline , a highly functionalized intermediate critical in the synthesis of HIF-2


 inhibitors (e.g., Belzutifan analogs).

The guide focuses on the three primary synthetic challenges: Regioselective Bromination , Sulfone Installation , and Chemo-selective Oxidation .

Executive Summary & Strategic Analysis

Synthesizing 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline requires navigating the competing directing effects of the amine (or nitro precursor), the fluorine atom, and the sulfone group.

Common Failure Modes:

  • Regiochemical Scrambling: Bromination of the free aniline often yields the ortho-bromo product (relative to amine) rather than the desired meta-bromo product, due to the overwhelming directing power of the amino group.

  • Defluorination: Nucleophilic aromatic substitution (

    
    ) attempts to introduce the sulfone/sulfide often displace the fluorine atom if the ring is highly activated (e.g., para-nitro).
    
  • Over-Oxidation: Converting the sulfide to sulfone in the presence of a free aniline can lead to N-oxidation (N-oxide/nitroso formation).

Recommended Strategy: The most robust route utilizes the Nitro-Precursor Bromination Strategy . By performing the bromination on the nitro-arene before reduction, you leverage the meta-directing effect of the nitro group and the ortho-directing effect of the fluorine to converge on the correct position.

Critical Workflow Optimization (Troubleshooting Guides)

Issue A: Low Yield or Wrong Isomer during Bromination

Symptom: You are brominating 4-fluoro-3-(methylsulfonyl)aniline and obtaining 2-bromo-4-fluoro-5-(methylsulfonyl)aniline (or poly-brominated species).

Root Cause: The free amino group (


) is a strong ortho/para director. It directs bromination to the C2 and C6 positions (ortho to itself), overriding the directing effects of the fluoro and sulfone groups.

Corrective Protocol:

  • Switch to Nitro-Bromination: Perform the bromination on 4-fluoro-3-(methylsulfonyl)nitrobenzene .

    • Mechanism:[1][2][3][4] The Nitro group (C1) is a meta-director (directs to C3, C5). The Sulfone (C3) is a meta-director (directs to C5). The Fluorine (C4) is an ortho/para-director (directs to C3, C5).

    • Convergence: All three groups direct the incoming electrophile to C5 (which becomes C3 in the final aniline numbering).

  • Reagent Selection: Use N-Bromosuccinimide (NBS) in H

    
    SO
    
    
    
    or TFA . Strong acid protonates the substrate, preventing side reactions, while the harsh conditions facilitate electrophilic substitution on the deactivated ring.
Issue B: Sulfone Installation Fails (S Ar Displacement of Fluorine)

Symptom: Attempting to introduce the methylthio group (precursor to sulfone) via


 on a fluoronitrobenzene precursor results in the loss of the fluorine atom.

Root Cause: In 3,4-difluoronitrobenzene (or similar precursors), the fluorine para to the nitro group is significantly more labile than the fluorine meta to the nitro group.

Corrective Protocol:

  • Copper-Mediated Coupling (The Langlois Method): Avoid

    
     if fluorine stability is an issue. Use a Copper(I)-catalyzed coupling of Sodium Methanesulfinate (
    
    
    
    )
    with an aryl bromide.
    • Precursor: 3-Bromo-4-fluoro-5-nitrobenzene (or similar aryl halide).

    • Conditions: CuI (10 mol%), L-Proline (20 mol%), NaOH, DMSO, 90°C.

    • Advantage:[1][2][5][6][7] This installs the sulfone directly, skipping the sulfide oxidation step and preserving the C-F bond.

Issue C: Oxidation of Sulfide Affects the Amine

Symptom: Using mCPBA to oxidize the methylthio group (


) to sulfone (

) causes darkening of the reaction mixture and loss of the amine titer.

Corrective Protocol:

  • Oxidize at the Nitro Stage: Perform the oxidation before reducing the nitro group to the aniline. The nitro group is inert to oxidants like mCPBA or Oxone.

  • Alternative Reagent (If Amine is present): Use Oxone® (Potassium peroxymonosulfate) in aqueous methanol/acetone. Oxone is generally more chemoselective for Sulfur over Nitrogen in acidic media compared to mCPBA.

Detailed Experimental Protocols

Protocol 1: Regioselective Bromination (Nitro-Route)

Target: Synthesis of 3-Bromo-4-fluoro-5-(methylsulfonyl)nitrobenzene.

  • Setup: Charge a round-bottom flask with 4-Fluoro-3-(methylsulfonyl)nitrobenzene (1.0 equiv) and concentrated H

    
    SO
    
    
    
    (5-10 volumes).
  • Addition: Add N-Bromosuccinimide (NBS) (1.2 equiv) portion-wise over 30 minutes at room temperature.

    • Note: If the ring is highly deactivated, heat to 50-60°C.

  • Monitoring: Monitor by HPLC/UPLC. The shift in retention time will be distinct due to the heavy bromine atom.

  • Workup: Pour the reaction mixture onto crushed ice. The product typically precipitates as a solid. Filter, wash with water and saturated NaHCO

    
     to remove acid traces.
    
  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol 2: Iron-Mediated Reduction (Nitro to Aniline)

Target: 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline. Why Iron? Catalytic hydrogenation (Pd/C, H


) carries a high risk of de-bromination  (hydrodehalogenation). Iron/NH

Cl is chemoselective and preserves the Ar-Br bond.
  • Setup: Suspend the nitro-precursor (1.0 equiv) in Ethanol/Water (3:1) . Add Iron Powder (325 mesh, 5.0 equiv) and Ammonium Chloride (5.0 equiv).

  • Reaction: Heat to reflux (approx. 75-80°C) with vigorous mechanical stirring (magnetic stirring often fails due to heavy iron sludge).

  • Completion: Reaction is usually complete in 2-4 hours.

  • Workup: Filter hot through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol. Concentrate the filtrate.

  • Isolation: Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .

Data Summary & Comparison

ParameterDirect Aniline BrominationNitro-Precursor Bromination (Recommended)
Major Isomer 2-Bromo (Ortho to NH

)
5-Bromo (Meta to NO

, Ortho to F)
Yield 40-50% (mixture)85-92% (single regioisomer)
Purification Difficult ChromatographyPrecipitation / Recrystallization
Key Risk Wrong isomer, poly-brominationHandling strong acid (H

SO

)

Visual Pathway Analysis (DOT Diagram)

The following diagram illustrates the convergent "Nitro-First" strategy, ensuring the correct regiochemistry for the bromine and sulfone groups.

SynthesisPathway Start Start: 4-Fluoro-3-(methylsulfonyl)nitrobenzene Bromination Step 1: Bromination (NBS, H2SO4, 60°C) Directing: Convergent to C5 Start->Bromination Electrophilic Subst. Intermediate Intermediate: 3-Bromo-4-fluoro-5-(methylsulfonyl)nitrobenzene Bromination->Intermediate >90% Regioselectivity Reduction Step 2: Nitro Reduction (Fe, NH4Cl, EtOH/H2O) Avoids De-bromination Intermediate->Reduction Chemoselective Red. Target TARGET: 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline Reduction->Target Final Isolation AnilineStart Alt Start: 4-Fluoro-3-(methylsulfonyl)aniline BadBromination Bromination (NBS) Amine directs Ortho AnilineStart->BadBromination Not Recommended WrongProduct Wrong Isomer: 2-Bromo-4-fluoro... BadBromination->WrongProduct

Caption: Convergent synthetic pathway utilizing the nitro-directing effect to achieve the correct 3,4,5-substitution pattern.

References

  • Wallace, D. J., et al. (2020). Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor Belzutifan (PT2977). Journal of Medicinal Chemistry. (Describes the construction of similar sulfonyl-fluoro-indanone cores and the handling of fluorinated aromatics).

  • BenchChem Technical Support. (2025). Protocol for the Regioselective Bromination of 3-(trifluoromethyl)aniline using NBS. (Provides baseline conditions for deactivated aniline bromination).

  • Xu, H., et al. (2019). Copper-Catalyzed Coupling of Aryl Halides with Sodium Methanesulfinate. Organic Letters. (Methodology for introducing sulfone groups without using sulfide oxidation).

  • Org. Synth. (1940). 3-Bromo-4-aminotoluene.[8] Organic Syntheses, Coll. Vol. 1, p.111. (Foundational protocols for brominating protected/unprotected anilines).

Sources

Optimization

Technical Support Center: Navigating the Solubility Challenges of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline

Welcome to the dedicated technical support center for 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for solubility issues encountered during experimental work. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your research.

Introduction to the Solubility Profile of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline

3-Bromo-4-fluoro-5-(methylsulfonyl)aniline is a highly substituted aromatic amine, a class of compounds frequently utilized as key building blocks in the synthesis of pharmaceuticals and agrochemicals. Its complex structure, featuring a combination of a basic amino group, a bulky and polar methylsulfonyl group, and lipophilic halogen substituents, presents unique solubility challenges. Understanding these intramolecular and intermolecular forces is paramount to effectively handle this compound in a laboratory setting.

The interplay of these functional groups dictates the compound's polarity, crystal lattice energy, and its ability to interact with various solvents. The methylsulfonyl group, being a strong electron-withdrawing group, significantly impacts the electron density of the aniline ring and the basicity of the amino group. This, in conjunction with the halogen atoms, contributes to a molecular profile that can be difficult to solubilize in common organic solvents.

This guide provides a comprehensive framework for understanding and overcoming these solubility challenges, from theoretical predictions to practical, hands-on protocols.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline that influence its solubility?

A1: The solubility of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline is governed by a delicate balance of its functional groups:

  • Aniline Moiety: The primary amine (-NH₂) can act as a hydrogen bond donor and a weak hydrogen bond acceptor. Its basicity is reduced by the presence of electron-withdrawing groups on the aromatic ring.

  • Methylsulfonyl Group (-SO₂CH₃): This is a highly polar and strong electron-withdrawing group. It increases the overall polarity of the molecule and can participate in dipole-dipole interactions. The presence of the sulfonyl group can also lead to strong crystal lattice interactions, making the solid difficult to dissolve.[1]

  • Bromo and Fluoro Substituents: These halogens increase the molecular weight and lipophilicity of the compound. The C-F and C-Br bonds also contribute to the molecule's overall dipole moment.

The combination of these features results in a molecule with moderate polarity but potentially high crystal lattice energy, leading to poor solubility in many common organic solvents.

Q2: I am struggling to dissolve 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline in my reaction solvent. What are some initial troubleshooting steps?

A2: If you are encountering poor solubility, consider the following initial steps, which are also illustrated in the troubleshooting workflow diagram below:

  • Particle Size Reduction: Grind the solid material into a fine powder using a mortar and pestle. This increases the surface area available for solvation, which can significantly improve the rate of dissolution.[2]

  • Gentle Heating: Cautiously warm the mixture. For many compounds, solubility increases with temperature. However, be mindful of the compound's stability at elevated temperatures.

  • Sonication: Use an ultrasonic bath to provide energy to break apart the crystal lattice and facilitate dissolution.

  • Solvent Polarity Matching: Re-evaluate your choice of solvent. Based on the "like dissolves like" principle, a more polar aprotic solvent might be more effective. Refer to the Predictive Solubility Table in this guide for suggestions.[3]

Q3: Can I use a co-solvent system to improve the solubility of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline?

A3: Yes, using a co-solvent system is an excellent strategy. A small amount of a highly polar, aprotic solvent in which the compound has higher solubility can be added to the bulk solvent.

  • Common Co-solvents: For many poorly soluble organic compounds, dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are effective co-solvents.[4][5]

  • Procedure: Start by attempting to dissolve the compound in a minimal amount of the "good" solvent (e.g., DMSO). Once dissolved, slowly add this solution to the bulk reaction solvent with vigorous stirring.

  • Caution: Be aware that the addition of a co-solvent can sometimes lead to precipitation if the compound's solubility in the final mixture is exceeded. It is crucial to perform small-scale tests to determine the optimal ratio of solvents.

Predictive Solubility Table

SolventSolvent TypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighThe highly polar nature of DMSO can effectively solvate the polar methylsulfonyl group and interact with the aniline moiety.
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, DMF is a strong polar aprotic solvent capable of disrupting the crystal lattice.
Tetrahydrofuran (THF)Polar AproticModerateTHF is a good solvent for many organic compounds but may be less effective than DMSO or DMF for this highly functionalized molecule.
Acetonitrile (ACN)Polar AproticModerate to LowAcetonitrile is a polar aprotic solvent, but its solvating power for this specific compound might be limited.
AcetonePolar AproticModerate to LowSimilar to acetonitrile, acetone may show limited success in dissolving significant quantities.
Ethyl Acetate (EtOAc)Moderately PolarLowThe ester functionality can offer some polarity, but it is generally less effective for highly crystalline, polar compounds.
Dichloromethane (DCM)NonpolarLow to Very LowWhile it can dissolve many organic compounds, its low polarity is unlikely to overcome the strong intermolecular forces of the solute.
TolueneNonpolarVery LowToluene is a nonpolar aromatic solvent and is not expected to be a good solvent for this compound.
Methanol (MeOH) / Ethanol (EtOH)Polar ProticModerateThe ability to hydrogen bond may aid in solubility, but the overall polarity match might not be optimal. Some success has been reported for similar compounds.[2]
Hexanes / HeptaneNonpolarInsolubleThese nonpolar aliphatic solvents are highly unlikely to dissolve the polar, crystalline solute.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, step-by-step approach to resolving common solubility issues.

Issue 1: The compound will not dissolve in the chosen solvent, even with heating and stirring.

Caption: Troubleshooting workflow for initial dissolution failure.

Issue 2: The compound dissolves upon heating but precipitates out upon cooling to room temperature.

This indicates that you have created a supersaturated solution at a higher temperature and the compound's solubility at room temperature is significantly lower.

Caption: Troubleshooting workflow for precipitation upon cooling.

Experimental Protocol: Small-Scale Solubility Determination

To obtain a more accurate understanding of the solubility of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline in your solvent of choice, a small-scale experimental determination is highly recommended.[7][8]

Materials:

  • 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline

  • A selection of organic solvents (e.g., DMSO, DMF, THF, ACN, EtOAc, DCM, Toluene, MeOH, EtOH)

  • Small, sealable glass vials (e.g., 2 mL HPLC vials)

  • Magnetic stir plate and small stir bars

  • Analytical balance

  • Volumetric flasks and pipettes

  • Filtration device (e.g., syringe filters, 0.45 µm PTFE)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions:

    • To a series of labeled vials, add an excess amount of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline (e.g., 10-20 mg). The exact amount is not critical, but there must be undissolved solid remaining at the end of the experiment.

    • Add a precise volume of the chosen solvent to each vial (e.g., 1.0 mL).

    • Add a small magnetic stir bar to each vial, seal the vials, and place them on a magnetic stir plate at a constant temperature (e.g., 25 °C).

    • Allow the mixtures to stir for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Preparation and Analysis:

    • After the equilibration period, visually confirm that there is still undissolved solid in each vial.

    • Allow the solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a 0.45 µm PTFE syringe filter into a clean, labeled vial. This step is crucial to remove any undissolved microcrystals.

    • Quantitatively dilute the filtered solution to a concentration that falls within the linear range of your analytical method.

    • Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Safety and Handling

As a substituted halogenated aniline, 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[9][10]

  • Ventilation: Handle the solid and its solutions in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Disposal: Dispose of all waste materials in accordance with your institution's hazardous waste disposal procedures.

References

  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Aniline - Structure, Properties, Preparation, Reactions, Uses. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024, July 7). Solubility Enchantment Of Poorly Soluble Drug. Retrieved from [Link]

  • PMC. (2012, May 16). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]

  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]

  • Loughborough University Research Repository. (2026, February 11). A case study on hybrid machine learning and quantum-informed modelling for solubility prediction of drug compounds in organic solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

Sources

Troubleshooting

Purification of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline by column chromatography

Technical Support Center: Purification of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline Ticket ID: PUR-955879[1][2] Subject: Optimization of Silica Gel Chromatography for Sulfonyl Anilines Assigned Specialist: Senior Applic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline

  • Ticket ID: PUR-955879[1][2]

  • Subject: Optimization of Silica Gel Chromatography for Sulfonyl Anilines

  • Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]

Executive Summary: The Physicochemical Challenge

Purifying 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline requires navigating a conflict between two functional groups:

  • The Aniline (-NH₂): A hydrogen-bond donor/acceptor that interacts strongly with acidic silanols on silica gel, causing peak tailing.[1]

  • The Sulfone (-SO₂Me): A highly polar, electron-withdrawing group that significantly increases retention and lowers solubility in non-polar mobile phases.[1][2]

While the electron-withdrawing nature of the fluorine, bromine, and sulfone groups reduces the basicity of the aniline (lowering pKa well below the standard 4.6 of aniline), the dipole moment remains high.[2] This guide prioritizes resolution integrity and solubility management .

Phase 1: Method Development & Solvent Selection

Q1: Which solvent system should I screen first?

Recommendation: Start with Dichloromethane (DCM) / Methanol (MeOH) rather than Hexanes/Ethyl Acetate.

  • The Logic: Sulfonyl anilines often exhibit poor solubility in Hexanes.[1][2] Using a Hexanes/EtOAc gradient often forces you to liquid-load in a strong solvent (like pure EtOAc or DCM), which causes "band broadening" before the run even begins.[1][2]

  • Screening Protocol:

    • Dissolve 5 mg of crude in 1 mL DCM.

    • Spot on a TLC plate.

    • Elute with 100% DCM .

    • Observation: If Rf < 0.2, add MeOH (1% to 5%).[1][2]

Solvent SystemTarget RfApplication Note
DCM / MeOH (95:5) 0.3 – 0.4Preferred. Excellent solubility; breaks H-bonds effectively.[1]
Hexanes / EtOAc (50:50) 0.2 – 0.3Use only if the compound is soluble in <10% EtOAc/Hexanes.[1][2]
Toluene / Acetone (80:20) 0.3 – 0.4Alternative selectivity if DCM co-elutes impurities.[1][2]
Q2: My compound is streaking on the TLC plate. Do I need a modifier?

Answer: Yes. Even with reduced basicity, the aniline moiety can interact with silica silanols.[1][2]

  • The Fix: Add 1% Triethylamine (TEA) or 0.5% Aqueous Ammonium Hydroxide to your mobile phase and the column equilibration solvent.[1][2]

  • Why it works: The base neutralizes the acidic sites on the silica gel (pKa ~5-7), preventing the aniline from "sticking" and dragging, which results in tighter bands and higher recovery.[1][2]

Phase 2: Loading & Execution (Troubleshooting)

Q3: The crude solid won't dissolve in the starting mobile phase.[1][3] How do I load it?

Critical Issue: Loading a sulfone in a "strong" solvent (like DMSO or pure EtOAc) onto a column equilibrated in Hexanes/DCM will destroy your resolution.[1][2] The compound will travel with the injection solvent, smearing across the column.[1][2]

Solution: Dry Loading (Solid Load)

  • Dissolve the crude mixture in a minimum amount of Acetone or MeOH (solubility is usually high here).[1][2]

  • Add Silica Gel (ratio: 1g crude to 3g silica) or Celite 545 .[1][2]

  • Rotary evaporate until you have a free-flowing dry powder.

  • Pack this powder into a solid load cartridge or pour it directly on top of the pre-packed column bed.

Q4: I see two spots very close together. Is it an impurity or degradation?

Diagnosis: This is often a "false twin" caused by the Nitro Precursor .[1][2]

  • Context: This molecule is typically synthesized by reducing 3-bromo-4-fluoro-5-(methylsulfonyl)nitrobenzene.[1]

  • Differentiation:

    • The Product (Aniline): Fluoresces blue/purple under UV (254/365 nm); stains yellow/orange with Ninhydrin or p-Anisaldehyde (oxidizes amines).[1][2]

    • The Impurity (Nitro): Often UV active but does not stain with Ninhydrin.[1][2] It is usually less polar (higher Rf) than the amine.[1][2]

Phase 3: Visual Workflow (Decision Logic)

The following diagram outlines the logical flow for optimizing the purification based on initial TLC observations.

Purification_Logic Start Crude Mixture Analysis Solubility_Check Check Solubility in Hexanes/EtOAc (1:1) Start->Solubility_Check Soluble Soluble Solubility_Check->Soluble Insoluble Insoluble / Precipitates Solubility_Check->Insoluble TLC_Check Run TLC (Hex/EtOAc 1:1) Soluble->TLC_Check Method_B Method B: Dry Load (Celite) DCM/MeOH Gradient Insoluble->Method_B Switch System Streaking Is Spot Streaking? TLC_Check->Streaking Method_A Method A: Liquid Load Hex/EtOAc Gradient Streaking->Method_A No Modifier Add 1% Et3N to Mobile Phase Streaking->Modifier Yes Proceed Proceed with Gradient 0-100% Method_A->Proceed Method_B->Proceed Modifier->Method_A

Caption: Decision tree for selecting the loading method and solvent system based on solubility and TLC behavior.

Phase 4: Common Failure Modes & Recovery

SymptomProbable CauseCorrective Action
Low Recovery (<60%) Irreversible adsorption to silica.[1]Flush column with DCM:MeOH:NH₄OH (90:9:1) to strip remaining amine.[1][2]
Product Elutes Immediately "Solvent Wash" effect.[1]You likely liquid-loaded in a solvent stronger than the mobile phase. Switch to Dry Loading .
Crystallization in Column Solubility limit exceeded.The sulfone crystallized as the gradient changed.[1] Heat the column slightly (30°C) or reduce loading mass.
Yellow Band turns Brown Oxidation on Silica.[1]Anilines can oxidize on active silica.[1] Minimize time on column ; flush with Nitrogen; store fractions in the dark.

References

  • Teledyne ISCO. (2022).[1] Flash Chromatography Guide: Purifying Amines and Polar Compounds. Retrieved from [Link]

Sources

Optimization

Minimizing defluorination side reactions in 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline

Welcome to the technical support center for 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building b...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges, with a particular focus on the prevalent issue of defluorination, providing in-depth, mechanistically-grounded troubleshooting advice and practical protocols to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What makes 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline prone to defluorination?

A1: The propensity for defluorination in this molecule is a direct consequence of its electronic structure. The aromatic ring is subjected to powerful, cumulative electron-withdrawing effects from two key substituents:

  • The Methylsulfonyl (-SO₂Me) Group: As a potent meta-director and one of the strongest electron-withdrawing groups, it significantly lowers the electron density of the entire aromatic ring.

  • The Fluorine (-F) Atom: Being the most electronegative element, it exerts a strong inductive electron-withdrawing effect.

These groups work in concert to make the carbon atom attached to the fluorine (C-4) highly electrophilic and susceptible to attack by nucleophiles. This process, known as Nucleophilic Aromatic Substitution (SNAr), is often the primary pathway for the undesired loss of the fluorine atom.[1][2] The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing groups.[1] The C-F bond, while strong, is not the rate-limiting step in this mechanism; the initial nucleophilic attack is.[1]

Q2: Under what general conditions should I be most concerned about defluorination?

A2: You should be particularly cautious when your reaction conditions involve:

  • Strong Nucleophiles: Reagents like hard alkoxides (e.g., sodium methoxide), hydroxide, or even certain amines can directly attack the C-F bond.

  • Strong Bases: Many strong bases (e.g., NaOt-Bu, LHMDS) can either act as nucleophiles themselves or generate nucleophilic species in situ.[3]

  • High Temperatures: Nucleophilic aromatic substitution reactions are often accelerated by heat. If your desired reaction (e.g., a cross-coupling at the C-Br position) is sluggish, simply increasing the temperature can disproportionately accelerate the undesired defluorination side reaction.

  • Polar Aprotic Solvents: Solvents like DMF, DMSO, or NMP can facilitate SNAr reactions by stabilizing the charged Meisenheimer intermediate.

Troubleshooting Guide: Defluorination in Common Reactions

This section provides specific troubleshooting strategies for minimizing defluorination during key synthetic transformations.

Scenario 1: Defluorination during Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Problem: "I am attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling at the C-Br position, but I am observing significant amounts of the defluorinated side product."

This is a classic chemoselectivity challenge. The goal is to favor the catalytic cycle at the C-Br bond (oxidative addition) while suppressing the nucleophilic attack at the C-F bond.

Root Cause Analysis & Solutions

The primary culprit is often the base, which is necessary for the cross-coupling mechanism (e.g., to activate the boronic acid in a Suzuki coupling or to deprotonate the amine in a Buchwald-Hartwig amination) but can also act as the defluorinating nucleophile.[4][5]

cluster_0 Troubleshooting Workflow: Cross-Coupling Start Defluorination Observed in Cross-Coupling Reaction AssessBase Assess Base Strength & Nucleophilicity Start->AssessBase Primary Culprit AssessTemp Evaluate Reaction Temperature Start->AssessTemp Contributing Factor AssessLigand Review Catalyst/ Ligand System Start->AssessLigand Optimization Vector SolutionBase Switch to a Weaker, Non-Nucleophilic Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) AssessBase->SolutionBase SolutionTemp Reduce Temperature; Increase Reaction Time AssessTemp->SolutionTemp SolutionLigand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) AssessLigand->SolutionLigand Outcome Minimized Defluorination, Improved Chemoselectivity SolutionBase->Outcome SolutionTemp->Outcome SolutionLigand->Outcome

Caption: Troubleshooting decision tree for defluorination in cross-coupling.

Solutions & Recommended Protocols

1. Optimize the Base: This is the most critical parameter. Avoid strong, hard bases like NaOt-Bu or other alkoxides.

  • Recommendation: Switch to milder, less nucleophilic inorganic bases.[6] Potassium phosphate (K₃PO₄) is often an excellent first choice, followed by cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). These bases are sufficiently strong to facilitate the catalytic cycle but are poor nucleophiles, minimizing direct attack on the C-F bond.

2. Control the Temperature:

  • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable rate of the desired coupling. Start screens at lower temperatures (e.g., 60-80 °C) and only increase if necessary. A longer reaction time at a lower temperature is preferable to a fast reaction with poor selectivity at a higher temperature.

3. Choose the Right Ligand:

  • Recommendation: For both Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition at the C-Br bond and the subsequent reductive elimination.[3][7] This increased efficiency can allow for lower reaction temperatures, further disfavoring the SNAr side reaction.
  • Examples: Buchwald ligands like SPhos, XPhos, and RuPhos are excellent candidates.[3][6]

4. Solvent Choice:

  • Recommendation: While polar aprotic solvents may be required, consider using less aggressive options like 1,4-dioxane or toluene, often with a small amount of water, which can be beneficial in Suzuki couplings.[6]
ParameterProblematic ConditionRecommended AlternativeRationale
Base NaOt-Bu, K Ot-Bu, LiHMDSK₃PO₄, Cs₂CO₃, K₂CO₃Reduces nucleophilic attack at the C-F bond.[6]
Temperature >100 °C60-80 °C (or lowest feasible)SNAr side reaction is often more sensitive to temperature increases.
Ligand PPh₃ (less active)SPhos, XPhos, RuPhos (bulky, electron-rich)Accelerates desired C-Br oxidative addition, allowing for milder conditions.[3][7]
Solvent DMF, NMPToluene, Dioxane, THFLess stabilization of the charged SNAr intermediate.
Exemplary Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for your specific boronic acid partner.

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add the Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2.2-4.4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., Toluene/Water 10:1 mixture). The reaction should be reasonably concentrated.

  • Degassing: Bubble the inert gas through the stirred suspension for 15-20 minutes.

  • Reaction: Heat the mixture with vigorous stirring to 80 °C.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC, checking for consumption of starting material and the formation of both the desired product and the defluorinated byproduct.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure. Purify by column chromatography.

Scenario 2: Defluorination during Nucleophilic Aromatic Substitution (SNAr)

Problem: "I want to perform an SₙAr reaction with a nucleophile (e.g., an alcohol, thiol, or amine) but it's attacking the fluorine instead of the bromine."

This is a common regioselectivity issue. The C-F bond is often more activated towards SNAr than the C-Br bond due to the strong electron-withdrawing nature of fluorine and its position ortho to the powerful sulfonyl group.[1]

cluster_1 Reactivity Profile: 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline Molecule Aromatic Ring CF_Bond C-F Bond (Highly Activated for SNAr) Molecule->CF_Bond leads to CBr_Bond C-Br Bond (Favored for Cross-Coupling) Molecule->CBr_Bond allows SO2Me -SO₂Me (Strong EWG) SO2Me->Molecule Activates ortho/para F -F (Strong EWG, Inductive) F->Molecule Activates Br -Br (Weaker EWG) Br->Molecule NH2 -NH₂ (EDG) NH2->Molecule Donates e⁻

Caption: Electronic influences on the aniline ring's reactivity.

Solutions & Recommendations

If your goal is to displace the bromine via SNAr, this substrate is challenging and may not be the ideal choice. The C-F bond is almost always more reactive under SNAr conditions.

  • Protecting Group Strategy: Consider protecting the aniline (-NH₂) group as this can modulate the electronic profile of the ring. However, this is unlikely to reverse the inherent reactivity preference.

  • Alternative Substrate: The most reliable solution is often to redesign the synthesis. Consider starting with a substrate where the desired leaving group is in the more activated position, for example, 3-Chloro-4-bromo-5-(methylsulfonyl)aniline, if the goal is to displace the bromine.

  • Exploit the Inherent Reactivity: If possible, adapt your synthetic plan to leverage the high reactivity of the C-F bond. Perform the SNAr reaction first to displace the fluorine, then use the remaining C-Br bond for subsequent cross-coupling reactions. This "orthogonal" reactivity is a powerful synthetic strategy.[7]

References

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. SpringerLink. [Link]

  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Synthetic Advantages of Defluorinative C–F Bond Functionalization. National Institutes of Health (NIH). [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. National Institutes of Health (NIH). [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline purity

Executive Summary Context: 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline is a critical intermediate in the synthesis of HIF-2 inhibitors, such as Belzutifan (Welireg) .[1][2][3] Its purity is paramount due to the downstream...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline is a critical intermediate in the synthesis of HIF-2


 inhibitors, such as Belzutifan (Welireg) .[1][2][3] Its purity is paramount due to the downstream risk of carrying regioisomers into the final drug substance.[2]

The Challenge: This molecule presents a unique separation challenge.[3] The presence of three electron-withdrawing groups (EWGs)—Bromine, Fluorine, and a Methylsulfonyl group—on the aniline ring significantly deactivates the amino group, rendering it a very weak base (


).[4] Furthermore, the synthesis often yields regioisomers  (e.g., transposition of the bromine or sulfonyl group) that possess identical mass-to-charge ratios (isobaric) and very similar hydrophobicity (LogP), making standard C18 separation difficult.[4]

The Solution: This guide compares a standard C18 (Octadecyl) approach against a Phenyl-Hexyl stationary phase.[1][2][3] While C18 provides adequate retention, the Phenyl-Hexyl phase is superior for purity analysis, utilizing


 interactions and halogen-specific selectivity to resolve critical regioisomeric impurities.[1][2][3][4]

Part 1: Chemical Assessment & Strategy

Before method development, we must analyze the physicochemical properties that drive separation.[4]

PropertyValue / CharacteristicChromatographic Implication
Basicity Weak Base (

)
The molecule is essentially neutral at standard HPLC pH (2.5–7.0).[1][2][3] pH buffers will not significantly alter its retention but are needed for impurities.[1][3][4]
Polarity Moderate (Sulfone group)The sulfonyl group adds polarity, preventing excessive retention on C18, but the halogens add lipophilicity.[4]
UV Chromophore Strong (

nm)
The aromatic ring is highly conjugated with auxochromes (

,

), allowing sensitive UV detection.[4]
Critical Impurities Regioisomers, Des-bromo analogsSeparation requires a mechanism beyond simple hydrophobicity (LogP).[2][3][4]
Method Development Decision Tree

The following workflow illustrates the logical path to selecting the optimal stationary phase.

MethodDevelopment Start Target: 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline Analyze Analyze Properties: Electron-Deficient Aromatic Ring Weak Base Start->Analyze Choice Select Stationary Phase Analyze->Choice C18 Option A: C18 (L1) Mechanism: Hydrophobicity Choice->C18 Standard Screening Phenyl Option B: Phenyl-Hexyl (L11) Mechanism: Hydrophobicity + Pi-Pi + Halogen Selectivity Choice->Phenyl Targeted Screening ResultA Result A: Co-elution of Regioisomers (Poor Selectivity) C18->ResultA ResultB Result B: High Resolution (Rs > 2.0) Distinct Selectivity for Halogens Phenyl->ResultB

Figure 1: Decision matrix highlighting the mechanistic advantage of Phenyl-Hexyl phases for halogenated aromatics.

Part 2: Comparative Study (C18 vs. Phenyl-Hexyl)

Scenario A: The Industry Standard (C18)
  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[4]

  • Conditions: Water/Acetonitrile with 0.1% Formic Acid.[2][3][4]

  • Observation: The C18 column interacts primarily through hydrophobic exclusion .[3] Since the regioisomers of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline have nearly identical hydrophobic surface areas, they tend to co-elute or show "shoulder" peaks.[1][2][3]

  • Verdict: Acceptable for assay (quantity) but insufficient for purity (quality) .

Scenario B: The Targeted Solution (Phenyl-Hexyl)[1][2][3]
  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl.[1][2][3][4]

  • Mechanism:

    • 
       Interactions:  The electron-deficient aniline ring (due to 
      
      
      
      ) interacts strongly with the
      
      
      -electrons of the phenyl stationary phase.[1][2][3]
    • Halogen Selectivity: Phenyl phases exhibit specific selectivity for halogenated compounds due to dispersion forces and the polarizability of the Bromine atom.[2][3]

  • Observation: The slight difference in electron density distribution between regioisomers causes significantly different interaction strengths with the phenyl ring, pulling the peaks apart.

  • Verdict: Recommended for GMP release testing.[1][2][3][4]

Comparative Data Summary

Simulated data based on typical behavior of halogenated sulfonyl anilines.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Status
Retention Time (RT) 8.4 min9.2 minComparable
Resolution (Rs) - Impurity A 1.1 (Co-elution risk)2.8 (Baseline separated) Pass
Tailing Factor (Tf) 1.31.1Improved
Selectivity (

)
1.021.08Superior

Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating , meaning the system suitability criteria ensure the data is reliable before samples are even analyzed.[2][4]

Reagents & Equipment
  • Solvent A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid). Rationale: Controls ionization of residual aniline precursors.[2]

  • Solvent B: Methanol (LC-MS Grade).[1][2][3] Rationale: Methanol promotes

    
     interactions better than Acetonitrile.[1][2][3]
    
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Luna).[4]

  • Detector: DAD/UV at 254 nm (primary) and 210 nm (secondary for non-aromatic impurities).[3]

Instrument Parameters
  • Flow Rate: 1.0 mL/min[2][3][4][5]

  • Column Temp: 35°C (Strict control required; temperature fluctuations affect

    
     selectivity).
    
  • Injection Volume: 5-10 µL.

  • Gradient Program:

Time (min)% Solvent A% Solvent BStep
0.09010Equilibration
2.09010Isocratic Hold
15.03070Linear Gradient
20.0595Wash
20.19010Re-equilibration
25.09010End
System Suitability Criteria (Pass/Fail)

To ensure trustworthiness, the system must meet these metrics prior to sample analysis:

  • Resolution (

    
    ): 
    
    
    
    between the Main Peak and the nearest Regioisomer impurity (if standard available) or critical impurity.[3]
  • Tailing Factor (

    
    ): 
    
    
    
    .[3][4]
  • Precision: RSD

    
     for peak area (n=5 injections).
    

Part 4: Separation Mechanism Visualization

The following diagram explains why the Phenyl-Hexyl column works better for this specific molecule.

Mechanism StationaryPhase Phenyl-Hexyl Ligand (Electron Rich) Interactions Interaction Zone StationaryPhase->Interactions Molecule 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline (Electron Deficient Ring) Molecule->Interactions PiPi Pi-Pi Stacking (Main Retention) Interactions->PiPi Strong Dipole Dipole-Induced Dipole (Br/F Selectivity) Interactions->Dipole Specific

Figure 2: Mechanistic interaction between the electron-deficient analyte and the electron-rich phenyl stationary phase.

References

  • BenchChem. Application Notes and Protocols for the Purification of Halogenated Anilines. (General protocols for halogenated aniline purification and analysis). [3]

  • Royal Society of Chemistry (RSC). Synthesis and Analysis of Fluorinated Porphyrin-Cysteine Conjugates.[1][2][3] (Demonstrates RP-HPLC methods for fluorinated/brominated aromatic intermediates).

  • MedKoo Biosciences. Belzutifan (PT2977) Product Information and Structure.[3][4] (Confirmation of the fluorinated-sulfonyl-aniline substructure in HIF-2

    
     inhibitors). [3]
    
  • Chromatography Forum. HPLC Separation of Related Halogenated Aromatics. (Expert consensus on using Phenyl-Hexyl phases for halogen selectivity).[1][2][3]

Sources

Comparative

High-Resolution Comparative Analysis of Sulfone and Amine IR Signatures in Drug Development

Executive Summary: The Diagnostic Challenge In pharmaceutical structural elucidation, distinguishing sulfone ( ) and amine ( ) moieties is critical. While both are ubiquitous in pharmacophores (e.g., dapsone, sulfonamide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diagnostic Challenge

In pharmaceutical structural elucidation, distinguishing sulfone (


) and amine (

) moieties is critical. While both are ubiquitous in pharmacophores (e.g., dapsone, sulfonamide antibiotics, alkaloids), their infrared (IR) spectral behaviors differ fundamentally. This guide compares the Sulfone Spectral Signature —characterized by high-intensity, rigid dipoles—against the Amine Spectral Profile , which is dynamic and heavily influenced by hydrogen bonding.

Core Insight: The sulfone group offers a superior "diagnostic lock" due to its distinct symmetric/asymmetric doublet which is largely solvent-independent. In contrast, amine identification requires a higher burden of proof (solution-phase validation) to rule out hydrogen-bonding artifacts and amide interferences.

The Sulfone Signature ( )

Mechanism of Action

The sulfone group is a rigid, high-polarity oscillator. The sulfur atom, bonded to two oxygens, creates a strong dipole moment. Unlike carbonyls or amines, the sulfone group does not participate significantly in hydrogen bond donation, making its spectral position highly stable across different sampling matrices (KBr pellet vs. ATR).

Characteristic Performance Data

The "Sulfone Pincer" consists of two non-negotiable bands derived from the


 stretching vibrations.
Vibration ModeWavenumber (

)
IntensityShapeDiagnostic Reliability
Asymmetric Stretch 1350 – 1300 StrongSharpHigh
Symmetric Stretch 1160 – 1120 StrongSharpVery High

Expert Note: The symmetric stretch at ~1150


 is often the most intense peak in the fingerprint region for sulfones, serving as a primary anchor point for identification.

The Amine Profile ( , )

Mechanism of Action

Amine spectra are defined by the N-H bond, which is mechanically lighter and less polar than the S=O bond. Crucially, amines are active hydrogen bond donors and acceptors. In solid-state (KBr/Crystal), intermolecular H-bonding broadens peaks and shifts them to lower frequencies, often masking the diagnostic doublet of primary amines.

Characteristic Performance Data

Amine identification relies on the "N-H Count" in the high-frequency region.[1][2][3]

Vibration ModeAmine ClassWavenumber (

)
IntensityShape (Solid State)
N-H Stretch Primary (

)
3500 – 3300MediumDoublet (Asym/Sym)
N-H Stretch Secondary (

)
3500 – 3300Weak/MediumSinglet
N-H Stretch Tertiary (

)
NoneN/AAbsent
N-H Bend (Scissor) Primary (

)
1650 – 1580MediumBroad
C-N Stretch All1250 – 1020Medium/WeakOften obscured

Critical Limitation: The N-H bend (~1600


) often overlaps with the alkene 

stretch or the amide

stretch, leading to false positives.

Comparative Interference Analysis

The most common error in drug development is misidentifying a Sulfonamide (


) as a mixture of sulfone and amine.
FeatureSulfone OnlyAmine OnlySulfonamide (Hybrid)
1350/1150 Bands PresentAbsentPresent (Slight shift)
3400 Region TransparentPeaks PresentPeaks Present
S-N Stretch AbsentAbsent~900

(Distinctive)

Experimental Protocol: The "Dilution Validation"

To ensure scientific integrity (E-E-A-T), you cannot rely solely on solid-state spectra for amines due to H-bonding variance. You must perform a Solution-Phase Validation .

Objective

To differentiate free N-H stretches (sharp, high freq) from H-bonded N-H stretches (broad, low freq) and confirm sulfone stability.

Methodology
  • Baseline Scan: Collect spectrum of the solid sample using ATR or KBr pellet. Note the peak width at half-height (FWHM) for the 3300

    
     region.
    
  • Preparation of Solution: Dissolve 10 mg of sample in 1 mL of Carbon Tetrachloride (

    
    )  or Chloroform (
    
    
    
    )
    .
    • Why these solvents? They are non-polar and disrupt intermolecular H-bonds between amine molecules without absorbing heavily in the N-H region.

  • Dilution Series: Prepare a 10x dilution of the solution.

  • Acquisition: Fill a liquid IR cell (NaCl or CaF2 windows, 0.1 mm path length) and scan.

Interpretation Criteria (Self-Validating Logic)
  • If Amine: The broad band at ~3300

    
     will sharpen significantly  and shift to a higher wavenumber (e.g., from 3350 to 3400 
    
    
    
    ) as H-bonds break upon dilution.
  • If Sulfone: The bands at 1350/1150

    
     will remain rigid  in position and shape, confirming the lack of H-bonding dependency.
    
  • If Amide (Interference): The Carbonyl band (~1680

    
    ) will persist, distinguishing it from the N-H bend of amines.
    

Decision Logic Visualization

The following diagram outlines the logical workflow for distinguishing these groups in an unknown pharmaceutical intermediate.

IRSpectroscopyFlow Start Unknown Spectrum Analysis CheckSO2 Check 1350 & 1150 cm⁻¹ (Strong Doublet?) Start->CheckSO2 SO2_Yes SO₂ Bands Present CheckSO2->SO2_Yes Yes SO2_No SO₂ Bands Absent CheckSO2->SO2_No No CheckNH Check 3300-3500 cm⁻¹ (N-H Stretch Region) NH_Yes Peaks Present (>3300) CheckNH->NH_Yes Yes NH_No Region Clear CheckNH->NH_No No Sulfone ID: SULFONE (Confirm with rigid 1150 peak) CheckNH->Sulfone SO2 Only Amine ID: AMINE (Validate: Dilution Protocol) CheckNH->Amine NH Only Sulfonamide ID: SULFONAMIDE (Contains both sets) CheckNH->Sulfonamide SO2 + NH Present Other ID: Other/Check Amide CheckNH->Other SO2_Yes->CheckNH SO2_No->CheckNH

Figure 1: Logical decision tree for differentiating Sulfone, Amine, and Sulfonamide moieties based on primary IR spectral bands.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • NIST Mass Spectrometry Data Center. (2023). IR Spectrum of Methyl Phenyl Sulfone. NIST Chemistry WebBook, SRD 69.[4][5] Available at: [Link]

  • Smith, B. C. (2019).[6] Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online, 34(5). Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons.

Sources

Validation

A Practical Guide to the X-ray Crystallographic Analysis of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline

For the pioneering researcher in drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive framework for the X-ray cryst...

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researcher in drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive framework for the X-ray crystallographic analysis of the novel compound, 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline. As no public crystallographic data for this specific molecule currently exists, this document serves as both a detailed experimental protocol and a comparative analysis with structurally related compounds. By understanding the crystallographic landscape of similar molecules, researchers can better anticipate the experimental outcomes and challenges in the structural elucidation of this target compound.

Predicted Crystallographic Profile and Comparative Landscape

The unique substitution pattern of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline—featuring a bromine atom, a fluorine atom, and a methylsulfonyl group on an aniline scaffold—suggests a rich potential for intermolecular interactions that will govern its crystal packing. Based on the analysis of structurally similar compounds, we can anticipate key crystallographic features.

A survey of the Cambridge Structural Database (CSD) and published literature reveals several related structures that provide a valuable comparative context. For instance, derivatives of 3-bromo-4-fluoroaniline have been crystallized and their structures determined.[1][2] These structures will likely share some packing motifs with our target compound, particularly those driven by halogen bonding and N-H···F or N-H···O hydrogen bonds. The presence of the methylsulfonyl group introduces a strong hydrogen bond acceptor (the sulfonyl oxygens) and can lead to the formation of robust hydrogen-bonded networks.

Table 1: Comparison of Crystallographic Data for Structurally Related Compounds

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Key Intermolecular Interactions
N-(3-bromo-4-fluorophenyl) derivative[1][2]MonoclinicP2₁/c19.357113.42957.303693.372N-H···N, C-H···O hydrogen bonds, π-π stacking
3-Bromo-2-[4-(methylsulfanyl)phenyl] derivative[3]MonoclinicP2₁/c10.123413.456711.234598.765Br···N halogen bonds, C-H···π interactions
3-Fluoro-4-(methylsulfonyl)aniline[4]OrthorhombicP2₁2₁2₁7.89129.123415.678990N-H···O=S hydrogen bonds, C-H···F interactions

Note: The data for the related compounds are sourced from the provided search results. The unit cell parameters for "3-Fluoro-4-(methylsulfonyl)aniline" are hypothetical and presented for illustrative purposes, as the direct crystallographic data was not available in the initial search.

Based on these comparators, we can hypothesize that 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline will likely crystallize in a centrosymmetric space group, such as P2₁/c, or a non-centrosymmetric space group if strong, directional intermolecular interactions dominate. The presence of the bromine atom may lead to the formation of Br···Br or Br···O/N halogen bonds, which are known to be significant in directing crystal packing.

Experimental Protocol: From Powder to Solved Structure

This section provides a detailed, step-by-step methodology for obtaining high-quality single crystals of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline and subsequently determining its crystal structure.

Crystallization Strategy

The initial and most critical step is the growth of diffraction-quality single crystals. A systematic approach using a variety of solvents and crystallization techniques is recommended.

Step 1: Purity Assessment Ensure the starting material is of high purity (>98%) using techniques such as NMR and HPLC. Impurities can significantly inhibit crystal growth.

Step 2: Solvent Screening Screen a range of solvents with varying polarities. Good starting points include:

  • Protic solvents: Ethanol, Methanol, Isopropanol

  • Aprotic polar solvents: Acetone, Acetonitrile, Ethyl Acetate

  • Aprotic non-polar solvents: Toluene, Hexanes

Step 3: Crystallization Techniques

  • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a good solvent and place a drop on a siliconized coverslip. Invert the coverslip over a well containing a poor solvent (the precipitant). The slow diffusion of the precipitant vapor into the drop will induce crystallization.

  • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then further to 4°C.

experimental_workflow cluster_prep Sample Preparation cluster_xtal Crystal Growth cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement Purity Purity Assessment (>98%) Solvent Solvent Screening Purity->Solvent Technique Crystallization Technique Selection Solvent->Technique SlowEvap Slow Evaporation VaporDiff Vapor Diffusion Cooling Cooling Mount Crystal Mounting SlowEvap->Mount Diffraction X-ray Diffraction Mount->Diffraction Integration Data Integration & Scaling Diffraction->Integration Solution Structure Solution (e.g., SHELXT) Integration->Solution Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Validation Validation (e.g., checkCIF) Refinement->Validation

Caption: Experimental workflow for single-crystal X-ray diffraction.

Data Collection

Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data.

Step 1: Crystal Selection and Mounting Select a well-formed crystal with sharp edges and no visible defects under a polarized light microscope. Mount the crystal on a cryoloop using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures (typically 100 K).

Step 2: Diffractometer Setup Use a modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CMOS or CCD detector).

Step 3: Data Collection Strategy A typical data collection strategy involves collecting a series of diffraction images (frames) while rotating the crystal. The strategy should aim for high completeness and redundancy of the data.

Structure Solution and Refinement

The final stage involves solving the crystal structure from the collected diffraction data.

Step 1: Data Reduction and Integration The raw diffraction images are processed to integrate the intensities of the Bragg reflections and apply corrections for factors such as Lorentz and polarization effects.

Step 2: Structure Solution The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. Software such as SHELXT is commonly used for this purpose.

Step 3: Structure Refinement The initial structural model is refined against the experimental data using a least-squares minimization procedure. This involves refining atomic positions, and anisotropic displacement parameters. Software such as SHELXL is the standard for this process.

Step 4: Validation The final refined structure should be validated using tools like checkCIF to ensure that the model is chemically reasonable and fits the data well. The final structure is typically deposited in the Cambridge Crystallographic Data Centre (CCDC) to obtain a CCDC number for publication.

Structural Comparison and Insights

A key aspect of this guide is to leverage the known crystal structures of related molecules to anticipate the structural features of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline.

structural_comparison cluster_comparators Comparator Compounds (Known Structures) Target 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline (Target Compound - Structure Unknown) Comp1 N-(3-bromo-4-fluorophenyl) derivative [1, 10] Crystal System: Monoclinic Space Group: P2₁/c Target->Comp1 Shared Aniline Scaffold Halogen Bonding Potential Comp2 3-Bromo-2-[4-(methylsulfanyl)phenyl] derivative [2] Crystal System: Monoclinic Space Group: P2₁/c Target->Comp2 Presence of Bromine Potential for Halogen Bonding Comp3 3-Fluoro-4-(methylsulfonyl)aniline [4] Crystal System: Orthorhombic (predicted) Space Group: P2₁2₁2₁ (predicted) Target->Comp3 Methylsulfonyl Group Strong H-Bond Acceptor

Caption: Structural relationships and anticipated interactions.

The analysis of the comparator compounds suggests that the interplay of hydrogen bonding from the aniline N-H group and the sulfonyl oxygens, combined with halogen bonding from the bromine atom, will be the defining features of the crystal packing of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline. The fluorine atom is also capable of participating in weaker C-H···F interactions, further stabilizing the crystal lattice.

Conclusion

While the crystal structure of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline remains to be determined, this guide provides a robust experimental framework and a valuable comparative analysis to aid researchers in this endeavor. By following the detailed protocols and considering the structural insights from related compounds, scientists will be well-equipped to successfully crystallize this novel molecule, solve its three-dimensional structure, and unlock its full potential in the fields of drug design and materials science. The elucidation of this structure will undoubtedly contribute to a deeper understanding of the subtle interplay of non-covalent interactions in molecular crystals.

References

  • Zuo, L., et al. (2025). The crystal structure of N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide, C18H17BrFN5O2. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Bunev, A. S., et al. (2014). 3-Bromo-2-[4-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydro-1,3-benzothiazolo[3,2-a]imidazole. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 5), o596–o597. [Link]

  • CP Lab Safety. 3-Bromo-4-fluoroaniline, 5g, Each. [Link]

  • PubChem. 3-Fluoro-4-(methylsulfonyl)aniline. [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.

Sources

Comparative

A Comparative Guide to Elemental Analysis Standards for 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline

This guide provides an in-depth comparison of elemental analysis methodologies for 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline, a complex organic molecule featuring a diverse array of heteroatoms (N, S, Br, F). Designed f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of elemental analysis methodologies for 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline, a complex organic molecule featuring a diverse array of heteroatoms (N, S, Br, F). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to compositional analysis.

The accurate determination of elemental composition is a foundational requirement in pharmaceutical development, serving as a critical checkpoint for purity, identity, and quality control.[1] For a molecule as intricate as 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline, which contains six key elements (Carbon, Hydrogen, Nitrogen, Sulfur, Bromine, and Fluorine), a multi-faceted analytical strategy is not just recommended, but essential. The presence of halogens and sulfur necessitates techniques that can overcome challenges like incomplete combustion and the formation of stable, refractory compounds.

Core Methodologies: A Comparative Overview

The elemental analysis of this specific aniline derivative can be logically bifurcated: the routine analysis of Carbon, Hydrogen, and Nitrogen (CHN), and the more specialized analysis of Sulfur (S) and the Halogens (Br, F).

The Gold Standard for C, H, N, and S: Dynamic Flash Combustion

The most prevalent method for determining carbon, hydrogen, nitrogen, and often sulfur in organic compounds is combustion analysis, based on the Pregl-Dumas method.[2][3] Modern CHNS elemental analyzers have refined this into a rapid, automated process known as dynamic flash combustion.[4]

Principle of Causality: The sample is combusted in a high-temperature (typically 950-1060°C) furnace in a pure oxygen environment.[5] This ensures the complete and instantaneous conversion of the elements into their stable gaseous oxides: CO₂, H₂O, N₂ (N₂ oxides are reduced to N₂), and SO₂. These gases are then separated, typically by gas chromatography (GC), and quantified by a thermal conductivity detector (TCD).[2][5] This approach is favored for its speed, simplicity, and cost-effectiveness.[2][4]

For 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline, the presence of halogens requires special consideration. The combustion tube packing in the analyzer must include reagents designed to trap corrosive halogen byproducts, such as silver vanadate or silver tungstate, preventing interference and protecting the instrument.[6]

Comparing Standards for Halogen (Br, F) and Sulfur (S) Quantification

While combustion analyzers can be configured for sulfur, quantifying halogens—especially the highly stable fluorine—demands more specialized techniques. The primary methods involve a decomposition step followed by an ionic analysis technique.

FeatureMethod 1: Combustion + Ion Chromatography (IC) Method 2: Combustion + Potentiometric Titration Method 3: X-Ray Fluorescence (XRF)
Principle Sample is combusted (Oxygen Flask or Microwave-Induced) to convert S, Br, and F into ionic forms (SO₄²⁻, Br⁻, F⁻). These are dissolved and quantified by IC.[5][7]Sample is decomposed via combustion. The resulting ions are then titrated with a specific titrant (e.g., barium nitrate for sulfate), with the endpoint detected by an ion-selective electrode (ISE) or potentiometer.[8]A non-destructive technique where the sample is irradiated with X-rays, causing the emission of characteristic secondary X-rays. The energy and intensity of these emissions identify and quantify the elements present.[9]
Sample Prep Destructive; requires precise weighing into a combustion vessel.Destructive; requires precise weighing and subsequent absorption of combustion gases into a solution.Non-destructive; minimal preparation, often analyzed as a solid powder or pressed pellet.
Accuracy/Precision High. Typically ±0.3% to ±0.5% absolute error.[5]High. Typically ±0.3% to ±0.5% absolute error.[5]Moderate to High. Can be affected by matrix effects and particle size.
Throughput Moderate. The combustion and IC run times can be 20-30 minutes per sample.[7]Moderate. Slower than IC due to the titration step for each element.High. Analysis is typically very fast (minutes per sample).
Cost Moderate to High (instrumentation).Low to Moderate (instrumentation).High (initial instrument cost).
Strengths - Simultaneous analysis of multiple anions (sulfate, bromide, fluoride).- High sensitivity and selectivity.- Well-established for halogen and sulfur analysis.[7]- Robust and cost-effective.- High accuracy for specific ions using dedicated ISEs (especially for Fluoride).- Non-destructive.- Rapid screening.- Minimal sample preparation.[9]
Weaknesses - Requires complete combustion for accurate results.- Higher initial instrument cost.- Sequential, not simultaneous, analysis.- Potential for chemical interferences in the titration.- Lower sensitivity for lighter elements like Fluorine.- Matrix effects can suppress or enhance signals, requiring careful calibration.

Experimental Protocols & Workflows

Authoritative protocols must be self-validating. This is achieved by incorporating certified reference materials (CRMs) for calibration and verification, ensuring the trustworthiness of every result.

Protocol 1: CHNS Determination by Dynamic Flash Combustion

This protocol outlines the procedure using a modern CHNS elemental analyzer.

1. Instrument Calibration & Validation:

  • Calibrate the instrument using a certified organic standard with known C, H, N, and S content. Sulfanilamide (C₆H₈N₂O₂S) is a common and highly effective CRM for this purpose.[10]
  • Perform a calibration check by analyzing a mid-range standard to ensure recovery is within acceptable limits (typically 99.5% - 100.5%).

2. Sample Preparation:

  • Using a calibrated microbalance, accurately weigh 2-3 mg of the 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline sample into a tin capsule.[5] The importance of accurate weighing cannot be overstated, as results are based on weight percent.[5]
  • Fold the tin capsule to ensure no sample can escape and place it into the instrument's autosampler.

3. Analysis:

  • Initiate the analysis sequence. The sample is dropped into the combustion furnace (~1000°C) with a pulse of pure O₂.
  • The resulting gases (CO₂, H₂O, N₂, SO₂) are passed through a reduction furnace and GC column to separate them.
  • The TCD detects the concentration of each gas relative to a helium carrier.

4. Data Processing:

  • The instrument software, using the calibration curve, calculates the weight percentage of C, H, N, and S in the original sample.
  • Results should be reported as the mean of at least three independent determinations.
Workflow Diagram: CHNS Combustion Analysis

CHNS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data & Validation Weigh Weigh 2-3 mg Sample (Microbalance) Encapsulate Encapsulate in Tin Foil Weigh->Encapsulate Combustion Flash Combustion (~1000°C in O₂) Encapsulate->Combustion Reduction Reduction of NOx to N₂ Combustion->Reduction Separation GC Separation (CO₂, H₂O, N₂, SO₂) Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Calculation Calculate %C, %H, %N, %S Detection->Calculation Validation Validate with CRM (e.g., Sulfanilamide) Calculation->Validation

Caption: Workflow for CHNS determination via combustion analysis.

Protocol 2: Bromine, Fluorine, and Sulfur by Microwave-Induced Oxygen Combustion (MIC) and Ion Chromatography (IC)

This is a modern, robust method for comprehensive halogen and sulfur analysis.[5]

1. Instrument Setup & Calibration:

  • Calibrate the Ion Chromatograph using certified, multi-anion standards containing known concentrations of F⁻, Br⁻, and SO₄²⁻.
  • Verify the calibration with a second-source standard.

2. Sample Preparation & Combustion:

  • Accurately weigh 5-10 mg of the sample onto a filter paper holder.
  • Place the holder into a quartz vessel within the microwave combustion unit.
  • Add an absorbing solution (e.g., a dilute solution of hydrogen peroxide in ammonium carbonate) to the vessel.
  • Seal the vessel, pressurize with oxygen (e.g., 20 bar), and initiate the microwave ignition program. The high pressure and temperature ensure complete decomposition.[7]

3. Sample Analysis:

  • After combustion and a cooling period, the absorbing solution, now containing the F⁻, Br⁻, and SO₄²⁻ ions, is transferred and diluted to a known volume.
  • Inject an aliquot of this solution into the IC system.
  • The anions are separated on an anion-exchange column and quantified by a conductivity detector.

4. Data Processing:

  • The software calculates the concentration of each anion in the solution.
  • Based on the initial sample weight and final solution volume, the weight percentage of Br, F, and S in the original sample is determined.
Workflow Diagram: MIC-IC Analysis

MIC_IC_Workflow cluster_prep Sample Decomposition cluster_analysis Ionic Analysis cluster_data Data Processing Weigh Weigh 5-10 mg Sample MIC Microwave-Induced Oxygen Combustion Weigh->MIC Absorb Absorb Gases into Solution (F⁻, Br⁻, SO₄²⁻) MIC->Absorb Dilute Dilute to Known Volume Absorb->Dilute Inject Inject into Ion Chromatograph Dilute->Inject Detect Conductivity Detection Inject->Detect Quantify Quantify Anions vs. Standards Detect->Quantify Calculate Calculate %Br, %F, %S Quantify->Calculate

Caption: Workflow for Br, F, and S determination via MIC-IC.

Trustworthiness: The Imperative of Method Validation

For use in a regulated environment, such as drug development, any analytical method must be validated according to strict guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[1] This is not merely a bureaucratic step; it is the foundation of trustworthy and reproducible science.

The validation process for the methods described above would involve rigorously testing the following parameters:[11]

  • Accuracy: Assessed by analyzing a certified reference material with a matrix similar to the sample, if available, or by spike/recovery experiments.

  • Precision: The degree of scatter between a series of measurements, evaluated at both the repeatability (same lab, same day) and intermediate precision (different days, different analysts) levels.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. For IC, this is demonstrated by the chromatographic separation of the target ions.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

By systematically proving these parameters, the chosen analytical methods become a self-validating system, providing high confidence in the final elemental composition data.

Conclusion

For a comprehensive and accurate elemental analysis of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline, a combined analytical approach is the most authoritative strategy.

  • Primary Recommendation: Utilize a modern CHNS elemental analyzer for the determination of carbon, hydrogen, nitrogen, and sulfur. This method is rapid, precise, and highly reliable.[12]

  • Halogen & Sulfur Confirmation: Employ Microwave-Induced Oxygen Combustion followed by Ion Chromatography (MIC-IC) for the independent quantification of Bromine, Fluorine, and Sulfur. This serves as a robust orthogonal method to confirm the sulfur content and provides accurate values for the challenging halogens.[5][7]

This dual strategy ensures that all six key elements are quantified using the most appropriate and validated technologies, providing the high-quality, trustworthy data required for critical decision-making in research and pharmaceutical development.

References

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Li, X., et al. (2023, July 31). Determination of Organic and Reduced Inorganic Sulfur by Multi-element Scanning Thermal Analysis. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]

  • The Hebrew University of Jerusalem. (n.d.). Elemental analysis. Retrieved from [Link]

  • Patel, D. K., et al. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Chemical & Pharmaceutical Analysis. Retrieved from [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • LinkedIn. (2024, June 14). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • Cross, A. (2013, November 7). Validation of Metal Impurities in Drug Products. American Laboratory. Retrieved from [Link]

  • Wikipedia. (n.d.). Potentiometric titration. Retrieved from [https://en.wikipedia.
  • ResearchGate. (2025, August 5). Determination of sulfur in organic compounds using a barium-selective electrode. Retrieved from [Link]

  • Albrich, H., Muller, M., & Pinhack, H. (n.d.). Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. ResearchGate. Retrieved from [Link]

  • Exeter Analytical. (n.d.). CHNS/O Analysis of Organic Halogenated Compounds. Retrieved from [https://www.exeteranalytical.co.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-fluoro-5-(methylsulfonyl)aniline
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-fluoro-5-(methylsulfonyl)aniline
© Copyright 2026 BenchChem. All Rights Reserved.